4,7-Dichloro-6-nitroquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4,7-dichloro-6-nitroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2N3O2/c9-5-2-6-4(1-7(5)13(14)15)8(10)12-3-11-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFFODQAQLNACY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440803 | |
| Record name | 4,7-Dichloro-6-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162012-71-7 | |
| Record name | 4,7-Dichloro-6-nitroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162012-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dichloro-6-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,7-Dichloro-6-nitroquinazoline: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4,7-Dichloro-6-nitroquinazoline is a pivotal intermediate in the synthesis of various biologically active compounds, most notably in the development of targeted cancer therapies. Its unique chemical structure, featuring a quinazoline core with chloro and nitro functional groups, makes it a versatile building block for creating complex molecules. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role as a precursor to potent therapeutic agents.
Chemical Properties and Structure
This compound is a yellow solid with the molecular formula C₈H₃Cl₂N₃O₂.[1] Due to its reactive nature, particularly its sensitivity to moisture, detailed characterization has been challenging.[1][2] However, comprehensive spectral analysis has been performed to elucidate its structure and properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₃Cl₂N₃O₂ | [1] |
| Molecular Weight | 244.04 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Melting Point | 269.0–270.5 °C | [1] |
| CAS Number | 1629-63-6 |
Table 2: Spectral Data for this compound
| Spectrum Type | Key Peaks/Shifts | Reference |
| ¹H-NMR (CDCl₃, δ ppm) | 9.18 (s, 1H, H-2), 8.76 (s, 1H, H-5), 8.30 (s, 1H, H-8) | [1] |
| ¹³C-NMR (CDCl₃, δ ppm) | 163.6 (C-4), 156.9 (C-2), 151.6 (C-8a), 147.5 (C-6), 132.8 (C-7), 132.2 (C-8), 123.5 (C-5), 122.1 (C-4a) | [1] |
| Mass Spec (ESI⁺, MeOH) | m/z: 244.4 [M + H]⁺ | [1] |
| FT-IR (KBr, νₘₐₓ cm⁻¹) | 3089 (C-H), 1726, 1645, 1610 (C=N), 1546 (C=C), 1527, 1323 (NO₂) | [1] |
Structural Representation:
-
SMILES: C1=C(C2=C(C=C1--INVALID-LINK--[O-])N=CN=C2Cl)Cl
-
InChI: InChI=1S/C8H3Cl2N3O2/c9-7-4-2-6(13(14)15)1-5-8(10)11-3-12-7(5)4/h1-3H
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with 2-amino-4-chlorobenzoic acid.[1] The overall yield for this three-step synthesis is reported to be 56.1%.[1]
Experimental Protocols
Step 1: Preparation of 7-Chloroquinazolin-4(3H)-one (II) [1]
-
A mixture of 2-amino-4-chlorobenzoic acid (34.30 g, 0.20 mol) and formamide (125.0 mL, 2.77 mol) is purged with nitrogen.
-
The mixture is stirred and refluxed at 160 °C for 1.5 hours. The reaction progress is monitored by TLC using a 9:1 DCM/methanol mixture as the eluent.
-
After completion, the reaction mixture is cooled to 80 °C, and 500 mL of water is added.
-
The mixture is further cooled to -5 °C over 1 hour and then filtered to collect the precipitate.
-
The solid is washed with water and dried to yield 7-chloroquinazolin-4(3H)-one.
Step 2: Preparation of 7-Chloro-6-nitroquinazolin-4(3H)-one (III) [1]
-
7-Chloroquinazolin-4(3H)-one (10.83 g, 0.060 mol) and sulfuric acid (120 mL) are added to a 500 mL two-neck round bottom flask.
-
The mixture is cooled to 0 °C in an ice bath and stirred until the solid dissolves.
-
Fuming nitric acid (120 mL) is added slowly to the mixture at 0 °C.
-
The mixture is then stirred for 1.5 hours at 30 °C.
-
Upon completion (monitored by TLC), a 10% NaOH solution is slowly added until a precipitate forms (pH ~7).
-
The precipitate is filtered, washed with water, and dried to obtain 7-chloro-6-nitroquinazolin-4(3H)-one.
Step 3: Preparation of this compound (IV) [1]
-
A mixture of 7-chloro-6-nitroquinazolin-4(3H)-one (6.09 g, 0.027 mol), thionyl chloride (48.0 mL, 0.661 mol), and N,N-dimethylformamide (0.25 mL) is heated and stirred at 100 °C for 2 hours.
-
The reaction mixture is cooled, and excess thionyl chloride is removed by rotary evaporation under reduced pressure.
-
Toluene (40 mL) is added to the residue, and the mixture is evaporated again to remove any remaining volatile matter.
-
The resulting precipitate is washed with diethyl ether and dried in a desiccator to yield this compound as a yellow solid.
Role in Drug Development: Precursor to Afatinib
This compound is a highly reactive and crucial intermediate in the synthesis of Afatinib, a second-generation tyrosine kinase inhibitor (TKI).[1][2] Afatinib is an approved anticancer drug used for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] It functions as an irreversible inhibitor of the ErbB family of receptors, including EGFR (HER1), HER2, and HER4.[1][3]
EGFR/HER2 Signaling Pathway and Inhibition by Afatinib Derivatives
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases. Their signaling pathways play a critical role in cell proliferation, survival, and differentiation.[4] In many cancers, these pathways are dysregulated due to receptor overexpression or mutations, leading to uncontrolled cell growth.[2][5]
Afatinib, synthesized from this compound, covalently binds to cysteine residues in the catalytic domains of EGFR and HER2, irreversibly inhibiting their kinase activity.[1] This blockage prevents downstream signaling through cascades such as the PI3K/AKT and MAPK pathways, ultimately leading to a reduction in tumor growth and induction of apoptosis.[5][6]
Conclusion
This compound is a compound of significant interest in medicinal chemistry and drug development. Its well-defined chemical properties and established synthetic route make it a valuable precursor for the creation of targeted therapeutics. The role of this compound as a key intermediate in the synthesis of Afatinib highlights its importance in the ongoing efforts to develop more effective treatments for cancer by targeting specific molecular pathways. Further research into derivatives of this compound may lead to the discovery of novel therapeutic agents with enhanced efficacy and broader applications.
References
- 1. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Afatinib in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of 4,7-Dichloro-6-nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,7-Dichloro-6-nitroquinazoline is a highly reactive synthetic intermediate crucial in the synthesis of various bioactive quinazoline derivatives, including the tyrosine kinase inhibitor afatinib.[1][2][3] Historically, its instability has limited comprehensive characterization.[1][3] This guide provides a detailed overview of its known physical and spectral properties, drawing from the first complete characterization of this compound. The information is presented to support researchers and professionals in drug development and chemical synthesis.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 162012-71-7 |
| Molecular Formula | C₈H₃Cl₂N₃O₂ |
| Molecular Weight | 244.04 g/mol |
Physical Properties
| Property | Value | Reference |
| Appearance | Yellow solid | [1] |
| Melting Point | 269.0–270.5 °C | [1] |
| Solubility | Highly sensitive to moisture and readily hydrolyzes.[3] | [3] |
Spectral Data
The following tables summarize the key spectral data for this compound.
Mass Spectrometry
| Technique | Ion | m/z (found) | Required m/z |
| ESI⁺ (MeOH) | [M+H]⁺ | 244.4 | 244.0 and 246.0 |
Reference:[1]
Infrared (IR) Spectroscopy
| Wavenumber (νₘₐₓ, cm⁻¹) | Assignment |
| 3089 | C-H stretch |
| 1726, 1645, 1610 | C=N stretch |
| 1546 | C=C stretch |
| 1527, 1323 | NO₂ stretch |
Reference:[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.18 | s | 1H | H-2 |
| 8.76 | s | 1H | H-5 |
| 8.30 | s | 1H | H-8 |
Reference:[1]
¹³C-NMR (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 163.6 | C-4 |
| 156.9 | C-2 |
| 151.6 | C-8a |
| 147.5 | C-6 |
| 132.8 | C-7 |
| 132.2 | C-8 |
| 123.5 | C-5 |
| 122.1 | C-4a |
Reference:[1]
Experimental Protocols
The following protocols are based on the methods described for the synthesis and characterization of this compound.[1]
Synthesis of this compound
The synthesis is a three-step process starting from 2-amino-4-chlorobenzoic acid.[1][2][3]
-
Preparation of 7-Chloroquinazolin-4(3H)-one: 2-amino-4-chlorobenzoic acid is refluxed with formamide at 160 °C.
-
Preparation of 7-Chloro-6-nitroquinazolin-4(3H)-one: The product from the previous step is subjected to nitration using a mixture of fuming nitric acid and sulfuric acid at 0 °C, followed by stirring at 30 °C.[1] The reaction is neutralized with a 10% NaOH solution to precipitate the product.[1]
-
Preparation of this compound: A mixture of 7-chloro-6-nitroquinazolin-4(3H)-one, thionyl chloride, and N,N-dimethylformamide (DMF) is heated to 100 °C for 2 hours.[1] After cooling, excess thionyl chloride is removed by rotary evaporation. Toluene is added and evaporated to remove volatile matter. The resulting precipitate is washed with diethyl ether and dried to yield the final product as a yellow solid.[1]
Characterization Methods
The experimental workflow for the characterization of the synthesized compound is outlined below.
-
Melting Point: The melting point was determined using a standard melting point apparatus.[1]
-
Mass Spectrometry (MS): ESI⁺ mass spectra were recorded on a mass spectrometer using methanol as the solvent.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were obtained using KBr pellets.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer in CDCl₃.[1]
Conclusion
The data presented in this guide provides a comprehensive overview of the physical and spectral properties of this compound. This information is essential for its use as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The provided experimental protocols offer a basis for its preparation and characterization in a laboratory setting. Due to its noted instability and reactivity, particularly its sensitivity to moisture, appropriate handling and storage procedures are paramount.[3]
References
A Technical Guide to 4,7-Dichloro-6-nitroquinazoline: Synthesis and Properties
For researchers and professionals in drug development and medicinal chemistry, 4,7-dichloro-6-nitroquinazoline stands as a critical intermediate in the synthesis of various bioactive compounds, most notably the targeted cancer therapeutic, Afatinib. This guide provides an in-depth look at its chemical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway.
Core Molecular Data
The fundamental chemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₈H₃Cl₂N₃O₂ |
| Molecular Weight | 244.04 g/mol |
| CAS Registry Number | 162012-71-7 |
This compound is a highly reactive intermediate and is often synthesized and used in situ for subsequent reactions due to its sensitivity to moisture.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process commencing from 2-amino-4-chlorobenzoic acid.[1] The overall synthetic route achieves a yield of approximately 56.1%.[2]
Experimental Protocol
Step 1: Preparation of 7-Chloroquinazolin-4(3H)-one
A mixture of 2-amino-4-chlorobenzoic acid (34.30 g, 0.20 mol) and formamide (125.0 mL, 2.77 mol) is sparged with nitrogen. The reaction mixture is then heated to reflux at 160°C for 1.5 hours. Progress is monitored by thin-layer chromatography (TLC) using a 9:1 DCM/methanol mixture as the eluent. Upon completion, the mixture is cooled to 80°C, and 500 mL of water is added. The solution is further cooled to -5°C for 1 hour to facilitate precipitation, and the resulting solid is collected by filtration.[1]
Step 2: Preparation of 7-Chloro-6-nitroquinazolin-4(3H)-one
7-Chloroquinazolin-4(3H)-one (10.83 g, 0.060 mol) is dissolved in sulfuric acid (120 mL) in a two-neck round bottom flask, cooled to 0°C in an ice bath. Fuming nitric acid (120 mL) is added dropwise at 0°C. The mixture is then stirred for 1.5 hours at 30°C. After the reaction is complete, as indicated by TLC, a 10% NaOH solution is carefully added until a precipitate forms (pH ~7).[1]
Step 3: Preparation of this compound
A mixture of 7-chloro-6-nitroquinazolin-4(3H)-one (6.09 g, 0.027 mol), thionyl chloride (48.0 mL, 0.661 mol), and N,N-dimethylformamide (0.25 mL) is heated to 100°C and stirred for 2 hours. After cooling, the excess thionyl chloride is removed under reduced pressure using a rotary evaporator. Toluene (40 mL) is added to the residue and evaporated again to ensure complete removal of volatile components, yielding the target compound.[1]
Synthetic Pathway Visualization
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway of this compound.
References
Navigating the Synthesis and Handling of 4,7-Dichloro-6-nitroquinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 4,7-Dichloro-6-nitroquinazoline could be located. The following safety and handling information is a consolidation of data from SDSs of structurally similar compounds, including other chlorinated and nitrated quinazoline derivatives. It is imperative to treat this compound as a substance with unknown toxicity and to handle it with extreme caution in a well-ventilated chemical fume hood using appropriate personal protective equipment.
Introduction
This compound is a highly reactive intermediate pivotal in the synthesis of various bioactive quinazoline derivatives, most notably the potent second-generation tyrosine kinase inhibitor, Afatinib.[1][2] Afatinib is an approved anticancer therapeutic used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] The inherent reactivity of this compound, while synthetically useful, necessitates stringent safety protocols and handling procedures to minimize exposure and ensure laboratory safety. This guide provides a comprehensive overview of the known safety considerations, handling procedures, and a detailed experimental protocol for its synthesis.
Safety and Handling
Given the absence of a dedicated SDS, a conservative approach to safety is mandatory. The following tables summarize the potential hazards and recommended safety measures based on related compounds.
Table 1: Hazard Identification and Precautionary Statements
| Hazard Class | GHS Hazard Statements (Potential) | Precautionary Statements (Recommended) |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[3] | P264: Wash face, hands and any exposed skin thoroughly after handling.[4] P270: Do not eat, drink or smoke when using this product.[4] P301+P317: IF SWALLOWED: Get medical advice/attention.[3] P330: Rinse mouth.[3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[5] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6] P332+P317: If skin irritation occurs: Get medical advice/attention.[4] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P337+P317: If eye irritation persists: Get medical advice/attention.[4] |
| Respiratory Sensitization | H335: May cause respiratory irritation.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] P319: Get medical help if you feel unwell.[5] |
Table 2: Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield.[7] | Protects against splashes and dust particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes.[8] | Prevents skin contact with the potentially irritating and harmful compound. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. If not possible, a NIOSH-approved respirator with appropriate cartridges should be used.[9] | Minimizes inhalation of dust or vapors. |
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water.[7] Seek immediate medical attention.[10] |
| Inhalation | Move the person to fresh air.[4] If breathing is difficult, give oxygen.[4] Seek medical attention if symptoms persist.[4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes.[4] Remove contaminated clothing.[4] Seek medical attention if irritation develops.[4] |
| Eye Contact | Immediately rinse eyes with a copious amount of water for at least 15 minutes, holding eyelids open.[11] Seek immediate medical attention.[4] |
Table 4: Fire-Fighting and Accidental Release Measures
| Measure | Protocol |
| Suitable Extinguishing Media | Dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. |
| Unsuitable Extinguishing Media | Avoid using a solid water stream as it may scatter and spread the fire. |
| Specific Hazards | Combustion may produce toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas. |
| Accidental Release | Wear appropriate PPE.[4] For small spills, sweep up the solid material and place it in a suitable container for disposal.[4] Avoid generating dust.[4] For large spills, contain the material and prevent it from entering drains or waterways.[4] |
Table 5: Storage and Stability
| Parameter | Recommendation |
| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated area.[4] Keep away from incompatible materials. |
| Stability | Stable under normal storage conditions.[4] However, it is noted to be a highly reactive and potentially unstable intermediate.[1][2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[4] |
| Hazardous Decomposition Products | Nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride gas.[7] |
Experimental Protocol: Synthesis of this compound
The following is a detailed protocol for the synthesis of this compound, which is a key intermediate in the production of Afatinib.[1]
Materials:
-
7-Chloro-6-nitroquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Toluene
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 7-Chloro-6-nitroquinazolin-4(3H)-one (1 equivalent), thionyl chloride (approximately 24 equivalents), and a catalytic amount of N,N-dimethylformamide (approximately 0.01 equivalents).[1]
-
Heat the mixture to 100°C and stir for 2 hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[1]
-
Add toluene to the residue and evaporate again to ensure complete removal of residual thionyl chloride.[1]
-
The resulting solid is this compound.
Visualizations
Logical Workflow for Safe Handling
Caption: A logical workflow for the safe handling of chemical intermediates.
Role in EGFR Signaling Pathway Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro-7-fluoro-6-nitroquinazoline | C8H3ClFN3O2 | CID 10609358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS [mubychem.com]
- 5. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
An In-depth Technical Guide to the Synthesis of a Key Intermediate for Afatinib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of a pivotal intermediate in the production of Afatinib, a potent irreversible ErbB family blocker used in cancer therapy. The focus of this document is on the practical aspects of the synthesis, including detailed experimental protocols, quantitative data, and process visualization to aid researchers and drug development professionals in their work.
Introduction
Afatinib (marketed as Gilotrif®) is a second-generation tyrosine kinase inhibitor (TKI) that irreversibly blocks signaling from the entire ErbB family of receptors (EGFR, HER2, ErbB3, and ErbB4). Its chemical name is (S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide. The synthesis of this complex molecule involves a multi-step process, with the formation of a substituted quinazoline core being a critical phase. This guide will focus on a common and crucial intermediate: N4-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine . From this key intermediate, the synthesis proceeds through several key transformations to yield Afatinib.
Synthetic Pathway Overview
The synthesis of Afatinib from the key intermediate, N4-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, can be broadly divided into three main stages:
-
Nucleophilic Aromatic Substitution: Introduction of the (S)-tetrahydrofuran-3-yloxy side chain at the C7 position of the quinazoline ring.
-
Nitro Group Reduction: Reduction of the nitro group at the C6 position to an amino group, which serves as a handle for the introduction of the final side chain.
-
Amidation: Coupling of the C6-amino group with a reactive derivative of 4-(dimethylamino)but-2-enoic acid to complete the synthesis of the Afatinib free base.
The following diagram illustrates this synthetic pathway.
Caption: Synthetic pathway from the key intermediate to Afatinib.
Experimental Protocols and Data
This section provides detailed experimental methodologies for the key transformations in the Afatinib synthesis, starting from the pivotal intermediate N4-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine.
Stage 1: Synthesis of N4-(3-chloro-4-fluorophenyl)-6-nitro-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine
This step involves a nucleophilic aromatic substitution reaction where the fluorine atom at the C7 position of the quinazoline ring is displaced by the alkoxide of (S)-3-hydroxytetrahydrofuran.
Experimental Protocol:
A common procedure involves dissolving N4-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine and (S)-3-hydroxytetrahydrofuran in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). A base is then added to deprotonate the hydroxyl group of the tetrahydrofuran derivative, forming a nucleophilic alkoxide. The reaction mixture is typically heated to drive the substitution to completion. After the reaction is complete, the product is isolated by precipitation or extraction and may be purified by recrystallization.
| Parameter | Value | Reference |
| Starting Material | N4-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | [1] |
| Reagents | (S)-3-hydroxytetrahydrofuran, Sodium Hydride (NaH) | [2] |
| Solvent | Tetrahydrofuran (THF) | |
| Molar Ratio (Starting Material:(S)-3-ol:NaH) | 1 : 2.3 : 3 | [2] |
| Reaction Temperature | Not specified, typically elevated | |
| Reaction Time | Not specified | |
| Yield | Not explicitly stated for this step, but an overall yield of 84% for the final three steps is reported.[3][4] |
Stage 2: Synthesis of N4-(3-chloro-4-fluorophenyl)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine
The nitro group of the intermediate from Stage 1 is reduced to an amine. This transformation is crucial for the subsequent amidation step. A widely used method for this reduction is the use of iron powder in the presence of an acid or an ammonium salt.
Experimental Protocol:
The nitro intermediate is suspended in a mixture of ethanol and water. Ammonium chloride is added, followed by iron powder. The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the hot reaction mixture is filtered to remove the iron salts. The product is then typically precipitated by adding water to the filtrate and can be collected by filtration.
| Parameter | Value | Reference |
| Starting Material | N4-(3-chloro-4-fluorophenyl)-6-nitro-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine | |
| Reagents | Iron powder, Ammonium chloride (NH4Cl) | [5] |
| Solvent | Ethanol/Water mixture | [5] |
| Molar Ratio (Starting Material:NH4Cl:Fe) | 1 : 5.0 : 5.0 | [5] |
| Reaction Temperature | 80 °C | [5] |
| Reaction Time | 3 hours | [6] |
| Yield | 88% | [6] |
Stage 3: Synthesis of Afatinib (Amidation)
The final step in the synthesis of the Afatinib free base is the acylation of the 6-amino group with an activated form of 4-(dimethylamino)but-2-enoic acid, such as the corresponding acyl chloride.
Experimental Protocol:
The diamine intermediate from Stage 2 is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran, often in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine to neutralize the HCl generated during the reaction. A solution of (E)-4-(dimethylamino)but-2-enoyl chloride is then added dropwise at a controlled temperature. The reaction is stirred until completion, as monitored by TLC or HPLC. The product is then isolated by aqueous work-up and can be purified by crystallization or chromatography.
| Parameter | Value | Reference |
| Starting Material | N4-(3-chloro-4-fluorophenyl)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine | |
| Reagents | (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride, Triethylamine | [7] |
| Solvent | Dichloromethane | [7] |
| Reaction Temperature | Cooled to below 10 °C for addition, then room temperature | [7] |
| Reaction Time | 6 hours | [7] |
| Yield | 89.4% (for the subsequent intermediate before the final condensation) | [7] |
Workflow Visualization
The general laboratory workflow for the synthesis of Afatinib from its key intermediate can be visualized as follows:
Caption: General experimental workflow for the synthesis of Afatinib.
Conclusion
The synthesis of Afatinib is a well-established process that relies on the strategic construction and functionalization of a quinazoline core. The key intermediate, N4-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, serves as a versatile platform for the introduction of the necessary side chains. The synthetic route outlined in this guide, involving nucleophilic aromatic substitution, nitro group reduction, and amidation, represents a robust and scalable approach. The provided experimental protocols and quantitative data offer a valuable resource for researchers and professionals involved in the synthesis of Afatinib and related compounds. Careful control of reaction conditions and purification at each step are critical to achieving high yields and purity of the final active pharmaceutical ingredient.
References
- 1. N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | C14H7ClF2N4O2 | CID 10640649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine | Atlantis Press [atlantis-press.com]
- 3. A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate | Chemical Reports [syncsci.com]
- 4. syncsci.com [syncsci.com]
- 5. mdpi.com [mdpi.com]
- 6. N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 7. CN103242303A - Afatinib preparation method - Google Patents [patents.google.com]
The Lynchpin of Modern Kinase Inhibitors: A Technical Guide to 4,7-Dichloro-6-nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Among its many derivatives, 4,7-dichloro-6-nitroquinazoline has emerged as a critical building block, particularly in the development of targeted cancer therapies. Its strategic substitution pattern provides a versatile platform for the synthesis of potent kinase inhibitors, most notably those targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This technical guide provides an in-depth exploration of the synthesis, chemical properties, and pivotal role of this compound in the design and development of advanced therapeutics. We will delve into quantitative biological data, detailed experimental protocols, and the underlying signaling pathways, offering a comprehensive resource for researchers in the field.
Synthesis and Chemical Properties
This compound is a highly reactive intermediate that is often synthesized and used in situ due to its instability.[1] However, a scalable, three-step synthesis has been developed, enabling its isolation and characterization.[1]
The process begins with the condensation of 2-amino-4-chlorobenzoic acid, followed by nitration and subsequent chlorination to yield the final product.[1] The presence of two chlorine atoms at the 4 and 7 positions, along with a nitro group at the 6 position, makes this molecule an exceptionally versatile precursor for further chemical modifications. The chlorine at the C4 position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various side chains that are crucial for biological activity.
Role in Medicinal Chemistry: A Gateway to Potent Kinase Inhibitors
The primary significance of this compound in medicinal chemistry lies in its role as a key intermediate in the synthesis of a class of drugs known as 4-anilinoquinazolines. These compounds have proven to be highly effective and selective inhibitors of tyrosine kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[1]
The Quinazoline Scaffold as a Kinase Inhibitor
The quinazoline ring system is a bioisostere of the adenine core of ATP, allowing it to competitively bind to the ATP-binding pocket of kinases.[2] This competitive inhibition prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascades that drive tumor cell proliferation, survival, and angiogenesis. The substituents on the quinazoline core play a crucial role in determining the potency and selectivity of these inhibitors.
Afatinib: A Case Study
A prime example of the importance of this compound is its use in the synthesis of afatinib, a potent second-generation, irreversible dual inhibitor of EGFR and HER2.[1] Afatinib is an approved treatment for patients with non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1] The synthesis of afatinib utilizes this compound as a starting material, where the 4-chloro group is displaced by a substituted aniline, and the 7-chloro group is substituted to introduce a solubilizing group. The 6-nitro group is subsequently reduced and further functionalized to introduce a Michael acceptor, which forms a covalent bond with a cysteine residue in the active site of the kinase, leading to irreversible inhibition.[3]
Quantitative Biological Data
The following tables summarize the biological activity of various quinazoline-based inhibitors, highlighting their potency against key cancer-related kinases and cell lines. While specific data for direct derivatives of this compound are limited in publicly available literature, the data for structurally related compounds underscore the potential of this scaffold.
Table 1: Inhibitory Activity of Quinazoline-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| Afatinib | EGFR | 0.5 | [4] |
| Afatinib | EGFR (L858R/T790M) | 3.8 | [4] |
| Gefitinib | EGFR | 27 | [4] |
| Compound 19b | EGFR | 0.04 µM | [4] |
| Compound 20h | EGFR | 0.03 µM | [4] |
| Compound 7k | HER2 | 29 | [5] |
| Lapatinib | HER2 | - | [5] |
Table 2: Cytotoxic Activity of Quinazoline Derivatives against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 8a | MCF-7 | Breast | 0.6955 | [6] |
| Compound 8b | HepG-2 | Liver | 0.2242 | [6] |
| Compound 9b | PC-3 | Prostate | 0.1902 | [6] |
| Compound 19b | HepG2 | Liver | 0.04 | [4] |
| Compound 20g | PC-3 | Prostate | 0.05 | [4] |
Experimental Protocols
Synthesis of this compound
A detailed, multi-step protocol for the synthesis of this compound from 2-amino-4-chlorobenzoic acid is described by Nguyen et al. (2018).[1] The key steps are summarized below:
-
Condensation: 2-amino-4-chlorobenzoic acid is reacted with formamide at elevated temperatures.
-
Nitration: The resulting 7-chloroquinazolin-4(3H)-one is nitrated using a mixture of nitric acid and sulfuric acid.
-
Chlorination: The 7-chloro-6-nitroquinazolin-4(3H)-one is then chlorinated using thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide to yield this compound.[1]
A detailed workflow for the synthesis is visualized in the diagram below.
EGFR/HER2 Kinase Activity Assay (Luminescent)
This protocol is adapted from commercially available kinase assay kits and is designed to measure the inhibitory activity of compounds against EGFR and HER2 kinases.
Materials:
-
Recombinant human EGFR or HER2 enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)[7][8]
-
Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent ADP detection reagent according to the manufacturer's protocol.[7][8]
-
The luminescent signal is proportional to the amount of ADP generated and thus the kinase activity.
-
Calculate IC50 values by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
A generalized workflow for a kinase inhibitor assay is depicted in the diagram below.
Signaling Pathways and Mechanism of Action
Quinazoline-based inhibitors derived from this compound primarily target the ATP-binding site of receptor tyrosine kinases like EGFR and HER2. These receptors are key components of signaling pathways that regulate cell growth, proliferation, and survival.
The EGFR Signaling Pathway
Upon binding of its ligand (e.g., Epidermal Growth Factor, EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which ultimately promote cell proliferation and inhibit apoptosis.[9] Quinazoline inhibitors block the initial autophosphorylation step, thereby shutting down these pro-survival signals.
The HER2 Signaling Pathway
HER2 is a member of the EGFR family but does not have a known direct ligand. It typically functions as a co-receptor, forming heterodimers with other EGFR family members, which leads to a potentiation of downstream signaling. Overexpression of HER2, common in a subset of breast cancers, leads to constitutive activation of these oncogenic pathways. Dual EGFR/HER2 inhibitors like afatinib are effective in these cancers by simultaneously blocking the signaling from both receptors.
Visualizations
Caption: Synthetic pathway of this compound.
Caption: Generalized workflow for a kinase inhibitor assay.
Caption: EGFR signaling pathway and point of inhibition.
Conclusion
This compound is a testament to the power of a well-designed chemical scaffold in modern drug discovery. Its strategic functionalization provides a robust and versatile starting point for the synthesis of highly potent and selective kinase inhibitors that have transformed the treatment of certain cancers. The continued exploration of derivatives based on this core structure holds significant promise for the development of next-generation targeted therapies with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical properties of this compound in their pursuit of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Icotinib - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and apoptotic antiproliferative efficacy of new quinazoline/1,3,4-oxadiazole-2-thione derived EGFR/HER-2 dual inhibitors with anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4,7-Dichloro-6-nitroquinazoline for Research Professionals
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals on the Procurement, Synthesis, and Application Context of a Key Pharmaceutical Intermediate.
This technical guide provides a comprehensive overview of 4,7-dichloro-6-nitroquinazoline, a critical intermediate in the synthesis of targeted cancer therapeutics, most notably the tyrosine kinase inhibitor Afatinib. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and process development, offering detailed information on suppliers, physicochemical properties, synthesis protocols, and the biological context of its downstream applications.
Sourcing and Procurement of this compound
Identifying a reliable source for key starting materials is paramount for uninterrupted research and development. This compound is available from a number of chemical suppliers specializing in research-grade compounds and pharmaceutical intermediates. When selecting a supplier, it is crucial to consider not only the price but also the purity of the compound, the availability of comprehensive analytical data (such as a Certificate of Analysis), and the supplier's ability to provide larger quantities for scale-up studies.
Below is a summary of publicly available data from various suppliers. Researchers are advised to request quotations and detailed specifications directly from the suppliers for the most current information.
| Supplier/Source | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |
| ChemScene | 19815-16-8 | C₈H₄ClN₃O₂ | 209.59 | ≥98% | Storage: -20°C, sealed, away from moisture.[1] |
| Sigma-Aldrich | 162012-70-6 (related fluoro- analog) | C₈H₃ClFN₃O₂ | 227.58 | Not specified; sold as part of a collection for early discovery researchers. Buyer assumes responsibility to confirm purity. | For a structurally related compound, 4-chloro-7-fluoro-6-nitroquinazoline.[2] |
| Sarex | 53449-14-2 (precursor) | C₈H₄ClN₃O₃ | 225.590 | NLT 98% (HPLC) | Data for the precursor, 6-Nitro-7-chloro-4-hydroxy quinazoline.[3] |
| BLD Pharm | 13790-39-1 (related dimethoxy- analog) | C₁₀H₉ClN₂O₂ | 224.64 | Not specified | Data for a structurally related compound, 4-Chloro-6,7-dimethoxyquinazoline.[4] |
Note: The availability of this compound can vary, and some suppliers may synthesize it on demand. It is recommended to contact multiple suppliers to ensure a stable supply chain for your research needs.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and handling requirements of a chemical is essential for safe and effective laboratory work.
| Property | Value | Source |
| Molecular Formula | C₈H₃Cl₂N₃O₂ | [5] |
| Molecular Weight | 244.03 g/mol | [5] |
| Appearance | Light yellow solid | [6] |
| Melting Point | 251.0–253.0 °C (for precursor II) | [6] |
| Solubility | Insoluble in water | [7] |
| Storage Conditions | Inert atmosphere, 2-8°C or -20°C, sealed, away from moisture | [1] |
Safety Information:
Safety Data Sheets (SDS) for structurally similar compounds indicate that quinazoline derivatives should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[7][8][9][10] For 4,7-dichloroquinoline, hazards include skin and eye irritation.[7] For 4-chloro-6,7-dimethoxyquinazoline, precautionary statements advise avoiding breathing dust and wearing protective gear.[8]
Synthesis of this compound: Experimental Protocols
This compound is a highly reactive intermediate and is often synthesized and used in situ.[5][6] A common and scalable synthetic route starts from 2-amino-4-chlorobenzoic acid and proceeds through a three-step process involving condensation, nitration, and chlorination.[5][6]
Synthetic Workflow
The overall synthetic pathway is depicted below:
Caption: Synthetic pathway for this compound.
Detailed Experimental Procedures
The following protocols are adapted from published literature and provide a detailed methodology for each synthetic step.[6]
Step 1: Preparation of 7-Chloroquinazolin-4(3H)-one
-
A mixture of 2-amino-4-chlorobenzoic acid (34.30 g, 0.20 mol, 1 equiv.) and formamide (125.0 mL, 2.77 mol, 14 equiv.) is aerated with nitrogen.[6]
-
The mixture is stirred and refluxed for 1.5 hours at 160 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 DCM/methanol mixture as the eluent.[6]
-
The reaction mixture is then cooled to 80 °C, and 500 mL of water is added.[6]
-
The mixture is further cooled to -5 °C over 1 hour and then filtered.[6]
-
The resulting precipitate is washed with water and dried at 60 °C to yield 7-chloroquinazolin-4(3H)-one as a light brown solid.[6]
Step 2: Preparation of 7-Chloro-6-nitroquinazolin-4(3H)-one
-
7-Chloroquinazolin-4(3H)-one (10.83 g, 0.060 mol) and sulfuric acid (120 mL) are added to a 500 mL two-neck round bottom flask.[6]
-
The mixture is cooled to 0 °C on an ice bath and stirred until the solid dissolves.[6]
-
Fuming nitric acid (120 mL) is slowly added to the mixture at 0 °C.[6]
-
The mixture is then stirred for 1.5 hours at 30 °C. Reaction completion is monitored by TLC.[6]
-
Upon completion, a 10% NaOH solution is slowly added to the reaction mixture until a precipitate forms (pH ~7).[6]
-
The mixture is filtered to obtain a light yellow solid. For purification, the solid is redissolved in 5M HCl and neutralized with 10% NaOH to a pH of 6-7 to reprecipitate the pure product.[6]
-
The purified precipitate is filtered, washed with water, and dried at 60 °C to yield 7-chloro-6-nitroquinazolin-4(3H)-one.[6]
Step 3: Preparation of this compound
-
A mixture of 7-chloro-6-nitroquinazolin-4(3H)-one (6.09 g, 0.027 mol), thionyl chloride (48.0 mL, 0.661 mol), and N,N-dimethyl-formamide (0.25 mL) is melted and stirred at 100 °C for 2 hours.[6]
-
The reaction mixture is allowed to cool, and the excess thionyl chloride is removed by rotary evaporation under reduced pressure.[6]
-
Toluene (40 mL) is added to the residue, and the mixture is evaporated again to ensure the complete removal of volatile matter, yielding this compound.[6]
Biological Context: Role as a Precursor to EGFR Inhibitors
This compound is a crucial building block in the synthesis of several 4-anilinoquinazoline derivatives that function as tyrosine kinase inhibitors (TKIs).[6] The most prominent of these is Afatinib, an irreversible inhibitor of the ErbB family of receptors, which includes the epidermal growth factor receptor (EGFR), HER2, and HER4.[11] Mutations and overexpression of these receptors are implicated in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[12]
Afatinib's mechanism of action involves covalent binding to the kinase domain of these receptors, leading to the inhibition of downstream signaling pathways that control cell proliferation, survival, and migration.[13]
The EGFR Signaling Pathway
The diagram below illustrates a simplified representation of the EGFR signaling pathway and the point of inhibition by Afatinib.
Caption: Simplified EGFR signaling pathway and inhibition by Afatinib.
Conclusion
This compound is a pivotal intermediate for the synthesis of targeted anticancer agents. This guide provides researchers with essential information regarding its procurement, synthesis, and the biological context of its application. The detailed experimental protocols and diagrams are intended to facilitate a deeper understanding and practical application of this compound in a research setting. As with all chemical research, it is imperative to consult the relevant safety data sheets and perform thorough risk assessments before commencing any experimental work.
References
- 1. chemscene.com [chemscene.com]
- 2. 4-chloro-7-fluoro-6-nitro-quinazoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 6-Nitro-7-chloro-4-hydroxy quinazoline [sarex.com]
- 4. 13790-39-1|4-Chloro-6,7-dimethoxyquinazoline|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Spectral Characterization of this compound [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
An In-Depth Technical Guide to the Stability and Storage of 4,7-Dichloro-6-nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4,7-Dichloro-6-nitroquinazoline is a highly reactive intermediate crucial in the synthesis of various therapeutic agents, notably as a precursor to irreversible tyrosine kinase inhibitors like afatinib. Its utility in medicinal chemistry is, however, paralleled by its inherent instability, particularly its sensitivity to moisture. This technical guide synthesizes the available information on the stability profile of this compound, providing a comprehensive overview of the factors influencing its degradation, recommended storage and handling procedures, and generalized protocols for its stability assessment. Due to the limited published quantitative stability data for this specific compound, this guide also draws upon stability characteristics of analogous chloro-nitroaromatic and quinazoline compounds to provide a broader understanding for researchers.
Core Stability Profile
The chemical structure of this compound, featuring two reactive chloro substituents and an electron-withdrawing nitro group on a quinazoline core, dictates its high reactivity. The primary stability concern is its extreme sensitivity to moisture, which can lead to rapid hydrolysis. Consequently, proper storage and handling in a controlled, inert environment are paramount to maintaining its integrity.
Factors Affecting Stability
The stability of this compound is contingent on several environmental factors. Understanding these factors is critical for preventing degradation during storage and use.
Moisture and Hydrolysis
The most significant factor affecting the stability of this compound is its susceptibility to hydrolysis. The presence of water can lead to the displacement of the chlorine atoms, particularly the highly reactive chlorine at the 4-position, to form less active hydroxy derivatives. This reactivity is a known characteristic of similar chloro-nitroaromatic compounds.
Temperature
Light
Many quinazoline and nitroaromatic compounds are known to be sensitive to light. Photodegradation can occur, leading to the formation of various impurities. Therefore, protection from light is a key consideration for storage.
pH
The quinazoline ring system's stability can be pH-dependent. In strongly acidic or alkaline conditions, especially with heating, the quinazoline ring can be susceptible to cleavage. For this compound, these conditions would also likely accelerate the hydrolysis of the chloro substituents.
Recommended Storage and Handling
Given its reactivity, stringent storage and handling protocols are necessary to preserve the quality of this compound.
Storage Conditions
A summary of recommended storage conditions from various chemical suppliers is provided in Table 1. The consensus points towards cold, dry, and dark conditions.
| Parameter | Recommendation | Rationale |
| Temperature | 0-8 °C or -20 °C | To minimize thermal degradation and slow reaction rates. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent contact with atmospheric moisture. |
| Moisture | Keep in a tightly sealed container in a dry place. | To prevent hydrolysis. |
| Light | Protect from light. | To prevent photolytic degradation. |
Handling Procedures
-
Inert Atmosphere: Handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. Also, avoid contact with nucleophilic solvents like alcohols, as alcoholysis can occur.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Dispensing: Use clean, dry utensils and equipment for weighing and transferring the compound.
Potential Degradation Pathways
The primary degradation pathway for this compound is hydrolysis. Other potential pathways include photodegradation and thermal decomposition, the mechanisms of which can be complex for nitroaromatic compounds.
Caption: Potential degradation pathways for this compound.
Quantitative Stability Data
Specific quantitative stability data for this compound, such as shelf-life under various conditions or degradation kinetics, is not extensively reported in the literature. However, stability studies on other quinazoline derivatives provide some context, as shown in Table 2.
| Compound | Conditions | Observed Stability |
| 3-[2-(dimethylamino)ethyl]-6-nitroquinazolin-4(3H)-one | In ultrapure water (10⁻³ M), kept in dark at 4°C. | Stable for over 40 days. At 10⁻⁴ M, stable for 119 days.[1] |
| 3-[2-(dimethylamino)ethyl]-6-nitroquinazolin-4(3H)-one | In DMSO (10⁻³ M). | Considered unstable; absorption spectra show immediate modifications.[1] |
| Prazosin, Terazosin, Doxazosin (Quinazoline derivatives) | 0.1 M HCl at 80°C. | Significant decomposition observed. |
| Prazosin, Terazosin, Doxazosin (Quinazoline derivatives) | 0.1 M NaOH at 80°C. | Complete degradation observed. |
| Prazosin, Terazosin, Doxazosin (Quinazoline derivatives) | Solid state at 50°C. | Stable for 1 month. |
| Prazosin, Terazosin, Doxazosin (Quinazoline derivatives) | Photolytic conditions (liquid and solid state). | A cluster of degradation products formed. |
| Two novel quinazoline derivatives (BG1189, BG1190) | In ultrapure water (10⁻³ M), dark, 22°C. | Highly stable for 624 hours.[2] |
| Two novel quinazoline derivatives (BG1189, BG1190) | In DMSO, dark, 22°C. | BG1189 stable for 552 hours; BG1190 stable for 216 hours.[2] |
Experimental Protocols for Stability Assessment
For researchers needing to perform their own stability assessments, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop stability-indicating analytical methods.
General Protocol for a Forced Degradation Study
This protocol is based on the International Council for Harmonisation (ICH) guidelines and should be adapted for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable inert solvent (e.g., anhydrous acetonitrile or THF) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for a defined period. Also, heat a solution of the compound.
-
Photodegradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light.
-
-
Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to quantify the amount of remaining parent compound and detect any degradation products.
-
Method Validation: The analytical method used should be validated to ensure it is "stability-indicating," meaning it can separate the parent drug from its degradation products.
Caption: Workflow for a forced degradation study.
Conclusion
This compound is a valuable but highly unstable chemical intermediate. Its stability is primarily compromised by moisture, with temperature, light, and pH also being significant factors. To ensure its integrity, it must be stored under cold, dry, and dark conditions in an inert atmosphere. When handling, extreme care should be taken to avoid exposure to moisture and incompatible substances. While quantitative stability data for this specific compound is scarce, a thorough understanding of its chemical nature and the stability of analogous compounds, combined with appropriate handling and storage, will enable researchers to use it effectively in their synthetic endeavors. It is recommended that users perform their own stability assessments for their specific applications and storage conditions.
References
Literature review of 4,7-Dichloro-6-nitroquinazoline applications
An In-depth Technical Guide to the Applications of 4,7-Dichloro-6-nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a critical intermediate in the synthesis of pharmacologically active compounds. We will delve into its synthesis, physicochemical properties, and primary applications, with a focus on its role in the development of targeted cancer therapies. This document consolidates key experimental data and methodologies to serve as a valuable resource for professionals in the field of medicinal chemistry and drug discovery.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
Quinazoline and its derivatives are prominent heterocyclic scaffolds that form the core of numerous biologically active compounds.[1] These molecules have demonstrated a vast therapeutic potential, exhibiting properties that include anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial activities.[1] Within the realm of oncology, 4-anilinoquinazoline derivatives have been particularly successful, leading to the development of several approved tyrosine kinase inhibitors (TKIs) for targeted cancer therapy, such as gefitinib, erlotinib, and afatinib.[1]
This compound (CAS No. 162012-71-7) is a highly reactive and pivotal intermediate used in the synthesis of these complex molecules.[1][2] Its specific substitution pattern, featuring reactive chlorine atoms at the C4 and C7 positions and an electron-withdrawing nitro group at C6, makes it an ideal precursor for creating diverse libraries of quinazoline derivatives for drug discovery. Its most notable application is in the scalable synthesis of Afatinib, a potent second-generation TKI.[1][2]
Synthesis of this compound
The synthesis of this compound is typically achieved through a three-step process starting from 2-amino-4-chlorobenzoic acid.[1] This synthetic route involves condensation, nitration, and subsequent chlorination.
Synthetic Workflow
The overall workflow for the synthesis is depicted below. It begins with the formation of the quinazolinone ring system, followed by nitration and finally chlorination to yield the target intermediate.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established literature procedures with minor modifications.[1][3]
Step 1: Condensation to form 7-Chloroquinazolin-4(3H)-one
-
Reagents: 2-amino-4-chlorobenzoic acid, formamide.
-
Procedure: A mixture of 2-amino-4-chlorobenzoic acid (1 equiv.) and formamide (14 equiv.) is heated to reflux at 160 °C for 1.5 hours under a nitrogen atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the mixture is cooled to 80 °C, and water is added. The mixture is further cooled to -5 °C for 1 hour, and the resulting precipitate is collected by filtration to yield 7-chloroquinazolin-4(3H)-one.[1]
Step 2: Nitration to form 7-Chloro-6-nitroquinazolin-4(3H)-one
-
Reagents: 7-chloroquinazolin-4(3H)-one, sulfuric acid, fuming nitric acid.
-
Procedure: 7-chloroquinazolin-4(3H)-one is dissolved in sulfuric acid in a flask and cooled to 0 °C on an ice bath. Fuming nitric acid is added slowly while maintaining the temperature at 0 °C. The mixture is then stirred for 1.5 hours at 30 °C. Upon completion, the reaction is quenched by the slow addition of a 10% NaOH solution until a precipitate forms (pH ~7), which is then collected.[1]
Step 3: Chlorination to form this compound
-
Reagents: 7-chloro-6-nitroquinazolin-4(3H)-one, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF).
-
Procedure: A mixture of 7-chloro-6-nitroquinazolin-4(3H)-one, thionyl chloride, and a catalytic amount of DMF is heated and stirred at 100 °C for 2 hours. After cooling, the excess thionyl chloride is removed by rotary evaporation under reduced pressure. Toluene is added and evaporated to remove any remaining volatile matter, yielding the final product, this compound.[1][3]
Synthesis Data
The yields for each step of the synthesis have been reported as follows.
| Step | Reaction | Reagents | Yield (%) | Reference |
| 1 | Condensation | Formamide, 160°C | 82.3% | [1][4] |
| 2 | Nitration | HNO₃/H₂SO₄ | 84.7% | [1][4] |
| 3 | Chlorination | SOCl₂/DMF, 100°C | 91.3% | [1][4] |
| Overall | - | - | 56.1% | [1][2] |
Applications in Drug Discovery
The primary application of this compound is as a versatile building block for synthesizing 4-substituted quinazoline derivatives. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains, which is a key step in the synthesis of many TKI drugs.[1]
Intermediate for Afatinib Synthesis
This compound is a crucial intermediate in the most scalable synthetic route for Afatinib, a second-generation TKI used to treat non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][5] The synthesis involves the sequential substitution of the chlorine atoms and reduction of the nitro group.
Caption: General synthetic application in TKI development.
Target: EGFR Signaling Pathway
Many quinazoline derivatives synthesized from this intermediate, including Afatinib, function by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[1][6] Overactivation of the EGFR signaling pathway is a common driver in many cancers, leading to uncontrolled cell proliferation and survival. These inhibitors typically bind to the ATP-binding site within the kinase domain of EGFR, preventing its autophosphorylation and the activation of downstream pro-survival signaling cascades.
Caption: EGFR signaling pathway and inhibition by quinazoline TKIs.
Other Potential Applications
While its primary documented use is in oncology, the quinazoline scaffold is a key pharmacophore in developing agents for other therapeutic areas.[1] Derivatives are being investigated for antimicrobial, antimalarial, and anti-inflammatory applications.[1][7] The reactivity of this compound makes it a valuable starting material for creating novel derivatives for screening in these and other disease areas. Additionally, it has potential applications in materials science and agricultural chemistry as a building block for specialized polymers or pesticides.[8]
Conclusion
This compound is a high-value chemical intermediate whose significance is firmly established in the field of medicinal chemistry. Its well-defined synthetic pathway and versatile reactivity make it an indispensable component in the production of advanced therapeutics, most notably the anticancer drug Afatinib. The continued exploration of quinazoline derivatives ensures that this compound will remain a relevant and critical building block for future drug discovery and development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Nitro-7-chloro-4-hydroxy quinazoline [sarex.com]
- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,7-Dichloro-6-nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4,7-dichloro-6-nitroquinazoline, a key intermediate in the production of various therapeutically significant compounds, including the tyrosine kinase inhibitor Afatinib.[1][2] The synthesis commences from 2-amino-4-chlorobenzoic acid and proceeds through a three-step reaction sequence involving condensation, nitration, and chlorination.[1][2]
Overview of the Synthetic Pathway
The synthesis of this compound from 2-amino-4-chlorobenzoic acid is a well-established three-step process.[1][3] The overall yield for this synthetic route is reported to be approximately 56.1%.[1][2]
The three key steps are:
-
Condensation: 2-amino-4-chlorobenzoic acid is reacted with formamide under reflux to yield 7-chloroquinazolin-4(3H)-one.
-
Nitration: The resulting 7-chloroquinazolin-4(3H)-one is nitrated using a mixture of fuming nitric acid and sulfuric acid to produce 7-chloro-6-nitroquinazolin-4(3H)-one.
-
Chlorination: The final product, this compound, is obtained by treating 7-chloro-6-nitroquinazolin-4(3H)-one with thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).[1][3]
Quantitative Data Summary
The following table summarizes the quantitative data for the three-step synthesis of this compound.
| Step | Reaction | Reagents | Product | Yield (%) |
| 1 | Condensation | 2-amino-4-chlorobenzoic acid, Formamide | 7-Chloroquinazolin-4(3H)-one | 82.3%[1][2] |
| 2 | Nitration | 7-Chloroquinazolin-4(3H)-one, HNO₃/H₂SO₄ | 7-Chloro-6-nitroquinazolin-4(3H)-one | 84.7%[1][2] |
| 3 | Chlorination | 7-Chloro-6-nitroquinazolin-4(3H)-one, SOCl₂/DMF | This compound | 91.3%[1][2] |
| Overall | 56.1% [1][2] |
Experimental Protocols
Step 1: Synthesis of 7-Chloroquinazolin-4(3H)-one (II)
Materials:
-
2-amino-4-chlorobenzoic acid (I)
-
Formamide
Procedure:
-
A mixture of 2-amino-4-chlorobenzoic acid (34.30 g, 0.20 mol) and formamide (125.0 mL, 2.77 mol) is heated to reflux at 160 °C.[1]
-
The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and dried to afford 7-chloroquinazolin-4(3H)-one as a solid.
Step 2: Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one (III)
Materials:
-
7-Chloroquinazolin-4(3H)-one (II)
-
Sulfuric acid
-
Fuming nitric acid
-
10% Sodium hydroxide solution
-
5M Hydrochloric acid solution
Procedure:
-
In a two-neck round bottom flask, 7-chloroquinazolin-4(3H)-one (10.83 g, 0.060 mol) is dissolved in sulfuric acid (120 mL) with stirring and cooled to 0 °C in an ice bath.[1]
-
Fuming nitric acid (120 mL) is added slowly to the mixture while maintaining the temperature at 0 °C.[1]
-
After the addition is complete, the mixture is stirred at 30 °C for 1.5 hours.[1]
-
The reaction is monitored by TLC. Once the reaction is complete, the mixture is carefully neutralized by the slow addition of a 10% NaOH solution until a precipitate forms (pH ~7).[1]
-
The precipitate is collected by filtration.
-
For purification, the solid is redissolved in 5M HCl and then re-precipitated by neutralizing the solution with 10% NaOH to a pH of 6-7.[1]
-
The purified precipitate is filtered, washed with water, and dried at 60 °C to yield 7-chloro-6-nitroquinazolin-4(3H)-one as a light yellow solid.[1]
Step 3: Synthesis of this compound (IV)
Materials:
-
7-Chloro-6-nitroquinazolin-4(3H)-one (III)
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Toluene
Procedure:
-
A mixture of 7-chloro-6-nitroquinazolin-4(3H)-one (6.09 g, 0.027 mol), thionyl chloride (48.0 mL, 0.661 mol), and N,N-dimethylformamide (0.25 mL) is heated and stirred at 100 °C for 2 hours.[1]
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
Excess thionyl chloride is removed under reduced pressure using a rotary evaporator.[1]
-
Toluene (40 mL) is added to the residue, and the mixture is evaporated again to ensure complete removal of any remaining volatile matter.[1]
-
The resulting solid is the final product, this compound.
Visualizations
Experimental Workflow Diagram
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols: Thionyl Chloride in the Synthesis of 4,7-Dichloro-6-nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dichloro-6-nitroquinazoline is a critical intermediate in the synthesis of various biologically active compounds, including the tyrosine kinase inhibitor afatinib.[1][2] The introduction of chlorine atoms at the 4 and 7 positions provides reactive sites for further functionalization in drug development. A key step in the most efficient synthetic routes is the conversion of a hydroxyl group to a chlorine atom at the 4-position of the quinazoline ring system. This is effectively achieved through chlorination using thionyl chloride (SOCl₂). This document provides detailed application notes and a comprehensive protocol for the use of thionyl chloride in the synthesis of this compound.
Role of Thionyl Chloride
Thionyl chloride is a versatile and highly effective reagent for converting hydroxyl groups, in both alcohols and carboxylic acids (or their tautomeric forms like the 4-hydroxyquinazoline), into chlorides.[3][4] In the synthesis of this compound, thionyl chloride serves as the chlorinating agent to replace the hydroxyl group of 7-chloro-6-nitroquinazolin-4(3H)-one (also known as 7-chloro-4-hydroxy-6-nitroquinazoline) with a chlorine atom. The reaction is typically catalyzed by N,N-dimethylformamide (DMF), which forms a Vilsmeier-Haack type reagent in situ, enhancing the reactivity of the system.[5] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.[6]
Overall Synthesis Pathway
The synthesis of this compound is typically achieved in a three-step process starting from 2-amino-4-chlorobenzoic acid.[1]
Caption: Three-step synthesis of this compound.
Experimental Protocol: Chlorination Step
This protocol is adapted from established literature procedures for the synthesis of this compound from 7-chloro-6-nitroquinazolin-4(3H)-one using thionyl chloride.[2]
Materials:
-
7-Chloro-6-nitroquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Toluene
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
Desiccator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 7-chloro-6-nitroquinazolin-4(3H)-one (e.g., 6.09 g, 0.027 mol), thionyl chloride (e.g., 48.0 mL, 0.661 mol), and a catalytic amount of N,N-dimethylformamide (e.g., 0.25 mL).
-
Heating: Heat the mixture to 100 °C and stir for 2 hours. The solid reactant should dissolve, and the reaction mixture will typically become a clear solution.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by rotary evaporation under reduced pressure.
-
Azeotropic Removal of Traces: To ensure complete removal of residual thionyl chloride, add toluene (e.g., 40 mL) to the residue and evaporate again under reduced pressure.
-
Product Precipitation and Washing: The resulting solid residue is the crude product. Wash the precipitate with diethyl ether.
-
Drying: Dry the final product, a yellow solid, in a desiccator to obtain pure this compound.
Caption: Workflow for the chlorination of 7-chloro-6-nitroquinazolin-4(3H)-one.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its precursors.[1][2]
| Compound | Step | Reagents and Conditions | Yield (%) | Melting Point (°C) |
| 7-Chloroquinazolin-4(3H)-one | Condensation | 2-amino-4-chlorobenzoic acid, Formamide, 160°C | 82.3 | 251.0–253.0 |
| 7-Chloro-6-nitroquinazolin-4(3H)-one | Nitration | 7-Chloroquinazolin-4(3H)-one, HNO₃/H₂SO₄, 30°C | 84.7 | - |
| This compound | Chlorination | 7-Chloro-6-nitroquinazolin-4(3H)-one, SOCl₂/DMF, 100°C | 91.3 | 269.0–270.5 |
| Overall Yield | 3 Steps | - | 56.1 | - |
Spectroscopic Data for this compound: [2]
-
MS (ESI+, MeOH), m/z: found 244.4 [M + H]⁺
-
FT-IR (KBr), νₘₐₓ (cm⁻¹): 3089 (C-H); 1726, 1645, 1610 (C=N); 1546 (C=C); 1527, 1323 (NO₂)
-
¹H-NMR (CDCl₃), δ (ppm): 9.18 (s, 1H, H-2); 8.76 (s, 1H, H-5); 8.30 (s, 1H, H-8)
-
¹³C-NMR (CDCl₃), δ (ppm): 163.6 (C-4); 156.9 (C-2); 151.6 (C-8a); 147.5 (C-6); 132.8 (C-7); 132.2 (C-8); 123.5 (C-5); 122.1 (C-4a)
Safety and Handling Precautions
-
Thionyl chloride is toxic, corrosive, and reacts violently with water.[7] All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.
-
The reaction is exothermic and releases toxic gases (SO₂ and HCl). Ensure the reaction setup is equipped with a proper gas trap.
-
This compound is a highly reactive intermediate and is sensitive to moisture.[1] It should be handled in a dry environment and stored appropriately.
Conclusion
The use of thionyl chloride provides a high-yielding and efficient method for the synthesis of this compound, a crucial intermediate for the development of novel therapeutics. Adherence to the detailed protocol and safety precautions is essential for the successful and safe execution of this synthesis. The provided data and workflows serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct [jchemtech.com]
- 6. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes: 4,7-Dichloro-6-nitroquinazoline in the Synthesis of Potent EGFR Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various solid tumors, including non-small cell lung cancer (NSCLC), breast, and colon cancers. Consequently, EGFR has become a prime target for cancer therapy.
Quinazoline-based molecules are a prominent class of EGFR tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase's catalytic site, thereby blocking downstream signaling pathways and inhibiting cancer cell growth. Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Afatinib, feature the 4-anilinoquinazoline scaffold. A crucial and highly reactive intermediate for the synthesis of these potent inhibitors is 4,7-dichloro-6-nitroquinazoline . This precursor allows for strategic chemical modifications at the C4 and C7 positions to optimize potency, selectivity, and pharmacokinetic properties of the final inhibitor. These application notes provide detailed protocols for the synthesis and evaluation of EGFR inhibitors using this key precursor.
Synthesis of EGFR Inhibitors from this compound
The synthesis of 4,7-disubstituted quinazoline derivatives is a multi-step process. It begins with the formation of the quinazoline core, followed by nitration and chlorination to yield the highly reactive this compound intermediate. This intermediate is then typically subjected to a nucleophilic aromatic substitution (SNAr) reaction with a selected aniline derivative.
Caption: Synthetic pathway for EGFR inhibitors from 2-amino-4-chlorobenzoic acid.
Experimental Protocol: Synthesis
This protocol outlines the synthesis of this compound and its subsequent conversion to a 4-anilinoquinazoline derivative.[1][2]
Part 1: Synthesis of this compound (Precursor)
-
Step 1: Condensation to 7-Chloroquinazolin-4(3H)-one
-
Combine 2-amino-4-chlorobenzoic acid (1 equiv.) and formamide (14 equiv.).
-
Aerate the mixture with nitrogen, then heat to reflux at 160°C for 1.5 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Cool the mixture to 80°C and add water.
-
Further cool to -5°C for 1 hour to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 7-chloroquinazolin-4(3H)-one.
-
-
Step 2: Nitration to 7-Chloro-6-nitroquinazolin-4(3H)-one
-
In a flask, add 7-chloroquinazolin-4(3H)-one (1 equiv.) to sulfuric acid and cool to 0°C on an ice bath.
-
Stir until the solid is fully dissolved.
-
Slowly add fuming nitric acid at 0°C.
-
Allow the mixture to warm to 30°C and stir for 1.5 hours.
-
Upon reaction completion (monitored by TLC), carefully neutralize the mixture with 10% NaOH solution until a precipitate forms (pH ~7).
-
Filter the precipitate, wash with water, and dry.
-
-
Step 3: Chlorination to this compound
-
Combine 7-chloro-6-nitroquinazolin-4(3H)-one (1 equiv.), thionyl chloride (approx. 24 equiv.), and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to 100°C and stir for 2 hours.[1]
-
Cool the reaction mixture and remove excess thionyl chloride by rotary evaporation under reduced pressure.
-
Add toluene and evaporate again to ensure complete removal of volatile matter. The resulting yellow solid is this compound.[1]
-
Part 2: Synthesis of 4-Anilino-7-chloro-6-nitroquinazoline Derivatives (Final Product)
-
Step 4: Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve this compound (1 equiv.) and a desired substituted aniline (1-2 equiv.) in a suitable solvent such as isopropanol or ethanol.
-
Heat the solution to reflux for 3-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol and dry under a vacuum to yield the final 4-anilinoquinazoline derivative.
-
Quantitative Data Summary: Inhibitory Activity
The synthesized quinazoline derivatives are evaluated for their ability to inhibit EGFR kinase activity (biochemical assay) and suppress the growth of cancer cell lines (cell-based assay). The potency is typically reported as the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50).
| Compound ID | Target EGFR Mutant | Assay Type | IC50 / GI50 (nM) | Reference Cell Line(s) |
| Gefitinib | Wild-Type | Cell Proliferation | 80 - 100 | A431 |
| Erlotinib | Wild-Type | Cell Proliferation | 100 | A431 |
| Lapatinib | EGFR & HER2 | Cell Proliferation | 160 (EGFR) | A431 |
| Compound 6c | T790M | Kinase Inhibition | 41.3 | HCT-116, A549 |
| Compound 7i | Wild-Type | Cell Proliferation | 2,250 (A549) | A549, HT-29, MCF-7 |
| Compound 7i | Wild-Type | Kinase Inhibition | 17.32 | N/A |
| Compound 4f | Wild-Type | Kinase Inhibition | 2.17 | N/A |
| Compound 4f | L858R/T790M | Kinase Inhibition | 2.81 | N/A |
| Compound 8b | Wild-Type | Kinase Inhibition | 1.37 | N/A |
| Compound 6d | Wild-Type | Kinase Inhibition | 69 | NCI-H460 |
Note: This table compiles data from multiple sources for illustrative purposes.[1] Direct comparison of absolute values requires standardized assay conditions.
Biological Evaluation Protocols
Protocol 1: Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a cell-free enzymatic assay to measure the direct inhibitory effect of compounds on EGFR kinase activity by quantifying the amount of ADP produced.
Caption: Workflow for a biochemical EGFR kinase inhibition assay.
Materials:
-
Recombinant human EGFR kinase enzyme (Wild-Type or mutant)
-
Poly (Glu, Tyr) 4:1 substrate
-
ATP (Adenosine Triphosphate)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test Compounds and Reference Inhibitor (e.g., Gefitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase reaction buffer to achieve the desired final concentrations.
-
Kinase Reaction Setup:
-
To each well of a microplate, add the test compound dilution. Include wells for a DMSO-only vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Add the EGFR enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
Signal Generation:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Data Acquisition: Incubate for another 30 minutes at room temperature to stabilize the signal, then measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo® Assay)
This protocol measures the effect of test compounds on the proliferation of EGFR-dependent cancer cell lines.
Materials:
-
EGFR-dependent human cancer cell lines (e.g., A549, NCI-H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test Compounds and Reference Inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Sterile, white, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: The next day, treat the cells with a serial dilution of the test compounds. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Cell Viability Measurement:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add an equal volume (100 µL) of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, and then measure the luminescence with a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which indicates the number of viable cells.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the GI50 value.
-
EGFR Signaling and Inhibition Mechanism
EGFR activation by ligands such as EGF leads to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which drive cell proliferation and survival. Quinazoline-based inhibitors block this process at its origin.
Caption: EGFR signaling and the mechanism of quinazoline-based inhibitors.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4,7-Dichloro-6-nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dichloro-6-nitroquinazoline is a highly reactive and versatile building block in medicinal chemistry and drug development. Its quinazoline core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors for cancer therapy. The presence of two chlorine atoms at the C4 and C7 positions, activated by the electron-withdrawing nitro group at C6, makes this molecule an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.
The chlorine atom at the C4 position is significantly more activated towards nucleophilic attack than the one at C7. This pronounced regioselectivity is attributed to the greater resonance stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4, where the negative charge can be delocalized onto the nitro group and the pyrimidine nitrogen atoms. This allows for the selective introduction of a wide range of nucleophiles, including amines, phenols, and thiols, at this position, paving the way for the synthesis of diverse libraries of 4-substituted-7-chloro-6-nitroquinazoline derivatives. These derivatives are key intermediates in the synthesis of targeted therapeutics, such as the FDA-approved drug Afatinib.[1][2][3][4]
These application notes provide detailed protocols for the SNAr reactions of this compound with various nucleophiles, along with data presentation in structured tables and visualizations to guide researchers in their synthetic endeavors.
Regioselectivity of Substitution
The nucleophilic aromatic substitution on this compound proceeds selectively at the C4 position. This is a well-documented phenomenon for 2,4-dichloroquinazolines, where the C4 position is more susceptible to nucleophilic attack.[5]
References
- 1. High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine | MDPI [mdpi.com]
- 2. 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | 179552-73-9 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 4,7-Dichloro-6-nitroquinazoline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4,7-Dichloro-6-nitroquinazoline is a critical intermediate in the synthesis of various pharmacologically active compounds, most notably the tyrosine kinase inhibitor Afatinib, which is used in the treatment of non-small cell lung cancer.[1][2] Its reactive nature makes it a valuable building block for the development of novel therapeutics.[1] This document provides a detailed overview of a scalable, three-step synthesis route for this compound, starting from 2-amino-4-chlorobenzoic acid. The protocols provided are based on established and optimized procedures to ensure high yield and purity, suitable for laboratory and potential pilot-plant scale production.
Synthesis Overview
The most scalable and reported synthesis of this compound is a three-step process commencing with 2-amino-4-chlorobenzoic acid.[1][2] The overall reaction scheme is outlined below. The process involves an initial condensation reaction to form the quinazolinone ring, followed by nitration at the 6-position, and finally, a chlorination step to yield the desired product.[1][3]
Overall Reaction Scheme:
Caption: Three-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes the yields for each step of the synthesis, as well as the overall yield of the process.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1. Condensation | 2-amino-4-chlorobenzoic acid to 7-Chloroquinazolin-4(3H)-one | Formamide, reflux at 160 °C | 82.3 |
| 2. Nitration | 7-Chloroquinazolin-4(3H)-one to 7-Chloro-6-nitroquinazolin-4(3H)-one | Fuming HNO₃, H₂SO₄, 0 °C to 30 °C | 84.7 |
| 3. Chlorination | 7-Chloro-6-nitroquinazolin-4(3H)-one to this compound | SOCl₂, DMF (catalyst), 100 °C | 91.3 |
| Overall Yield | 56.1 |
Experimental Protocols
Protocol 1: Synthesis of 7-Chloroquinazolin-4(3H)-one (II)
This protocol is based on a modified procedure for the condensation of 2-amino-4-chlorobenzoic acid with formamide.[2]
-
Materials:
-
2-amino-4-chlorobenzoic acid (I) (34.30 g, 0.20 mol)
-
Formamide (125.0 mL, 2.77 mol)
-
Deionized water
-
Dichloromethane (DCM)
-
Methanol
-
-
Equipment:
-
500 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and flask
-
TLC plates
-
-
Procedure:
-
A mixture of 2-amino-4-chlorobenzoic acid (34.30 g, 0.20 mol) and formamide (125.0 mL) is placed in a 500 mL round-bottom flask.[2]
-
The flask is equipped with a reflux condenser and the mixture is aerated with nitrogen.[2]
-
The reaction mixture is heated to reflux at 160 °C with stirring for 1.5 hours.[2] The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 9:1 DCM/methanol mixture as the eluent.[2]
-
After completion, the reaction mixture is cooled to 80 °C, and 500 mL of water is added.[2]
-
The mixture is then cooled to -5 °C over 1 hour, leading to the precipitation of the product.[2]
-
The precipitate is collected by filtration, washed with cold water, and dried to afford 7-chloroquinazolin-4(3H)-one as a solid.[2]
-
Protocol 2: Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one (III)
This protocol is based on a modified nitration procedure.[2]
-
Materials:
-
7-Chloroquinazolin-4(3H)-one (II) (10.83 g, 0.060 mol)
-
Concentrated sulfuric acid (120 mL)
-
Fuming nitric acid (120 mL)
-
10% Sodium hydroxide (NaOH) solution
-
-
Equipment:
-
500 mL two-neck round-bottom flask
-
Ice bath
-
Magnetic stirrer
-
Dropping funnel
-
Buchner funnel and flask
-
TLC plates
-
-
Procedure:
-
In a 500 mL two-neck round-bottom flask, 7-chloroquinazolin-4(3H)-one (10.83 g, 0.060 mol) is added to sulfuric acid (120 mL).[2]
-
The mixture is cooled to 0 °C in an ice bath and stirred until the solid dissolves.[2]
-
Fuming nitric acid (120 mL) is added slowly to the mixture at 0 °C.[2]
-
The reaction mixture is then stirred for 1.5 hours at 30 °C.[2]
-
Reaction completion is monitored by TLC.
-
Upon completion, the reaction mixture is carefully neutralized by the slow addition of a 10% NaOH solution until a precipitate forms (pH ~7).[2]
-
The precipitate is collected by filtration, washed with water, and dried to yield 7-chloro-6-nitroquinazolin-4(3H)-one.[2]
-
Protocol 3: Synthesis of this compound (IV)
This protocol is based on a modified chlorination procedure.[2]
-
Materials:
-
7-Chloro-6-nitroquinazolin-4(3H)-one (III) (6.09 g, 0.027 mol)
-
Thionyl chloride (SOCl₂) (48.0 mL, 0.661 mol)
-
N,N-dimethylformamide (DMF) (0.25 mL)
-
Toluene
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
A mixture of 7-chloro-6-nitroquinazolin-4(3H)-one (6.09 g, 0.027 mol), thionyl chloride (48.0 mL), and N,N-dimethylformamide (0.25 mL) is heated and stirred at 100 °C for 2 hours.[2]
-
After cooling the reaction mixture, the excess thionyl chloride is removed by rotary evaporation under reduced pressure.[2]
-
Toluene (40 mL) is added to the residue, and the mixture is evaporated again to ensure complete removal of volatile components.[2] The resulting solid is the final product, this compound.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Detailed workflow for the synthesis of this compound.
References
Application Notes and Protocols: Synthesis and Evaluation of 4-Anilinoquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Anilinoquinazoline derivatives represent a pivotal class of compounds in medicinal chemistry, primarily recognized for their potent inhibitory activity against various protein kinases. This structural scaffold is the foundation for several clinically approved anti-cancer drugs, most notably targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1] The dysregulation of these kinase signaling pathways is a hallmark of many cancers, making 4-anilinoquinazolines a subject of intense research and development.[1]
These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing the downstream signaling cascades that drive cell proliferation, survival, and angiogenesis.[1] This document provides detailed application notes, experimental protocols for synthesis and biological evaluation, and a summary of the biological activities of representative 4-anilinoquinazoline derivatives.
Signaling Pathways Targeted by 4-Anilinoquinazoline Derivatives
The primary molecular targets of many 4-anilinoquinazoline derivatives are receptor tyrosine kinases (RTKs) involved in cancer progression. The most prominent among these are EGFR and VEGFR-2. More recently, this scaffold has also been identified as an inhibitor of the NOD1-RIPK2 signaling pathway, highlighting its potential in inflammatory diseases.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a transmembrane receptor that, upon binding to ligands such as Epidermal Growth Factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3][4][5] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. 4-Anilinoquinazoline-based EGFR inhibitors block the ATP-binding site of the kinase, thereby inhibiting its activity and downstream signaling.[2]
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Signaling Pathway
VEGFR-2 is the main mediator of the angiogenic effects of VEGF-A.[6] Upon ligand binding, VEGFR-2 dimerizes and autophosphorylates, activating downstream signaling pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways are critical for endothelial cell proliferation, migration, survival, and vascular permeability, which are essential processes for tumor angiogenesis.[6][7][8][9] Dual inhibitors targeting both EGFR and VEGFR-2, such as vandetanib, are of significant interest in cancer therapy.[10]
NOD1-RIPK2 Signaling Pathway
Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is an intracellular pattern recognition receptor that plays a key role in the innate immune system.[11] Upon recognition of bacterial peptidoglycans, NOD1 recruits and activates receptor-interacting serine/threonine-protein kinase 2 (RIPK2).[11][12] This leads to the activation of downstream signaling pathways, including NF-κB and MAPK, resulting in the production of pro-inflammatory cytokines.[12][13][14] Certain 4-anilinoquinazoline derivatives have been identified as potent inhibitors of the NOD1-RIPK2 signaling pathway, suggesting their potential therapeutic application in inflammatory diseases.[15]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities (IC50 values) of several key 4-anilinoquinazoline derivatives against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Selected 4-Anilinoquinazoline Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Gefitinib | EGFR | 26-57 | [16] |
| Vandetanib | VEGFR-2 | 40 | [1][17][18] |
| VEGFR-3 | 110 | [1][17] | |
| EGFR | 500 | [1][17] | |
| Lapatinib | EGFR | 10.8 | [19][20] |
| HER2 (ErbB2) | 9.2-9.8 | [19][20][21] |
Table 2: Anti-proliferative Activity (IC50) of Gefitinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Mutation Status | IC50 (µM) | Reference |
| PC9 | Non-Small Cell Lung | Exon 19 deletion | 0.01164 | [22] |
| H1650 | Non-Small Cell Lung | Exon 19 deletion | 31.0 | [23] |
| H1975 | Non-Small Cell Lung | L858R, T790M | >10 | [24] |
| A549 | Non-Small Cell Lung | Wild-Type | >10 | [24] |
| LoVo | Colorectal | Wild-Type | - | [16] |
Table 3: Anti-proliferative Activity (IC50) of Vandetanib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung | 2.7 | [17] |
| Calu-6 | Non-Small Cell Lung | 13.5 | [17] |
| HNSCC cell lines | Head and Neck Squamous Cell | 0.13-2.0 | [25] |
Table 4: Anti-proliferative Activity (IC50) of Lapatinib in Various Breast Cancer Cell Lines
| Cell Line | HER2/EGFR Status | IC50 (µM) | Reference |
| UACC-812 | HER2-overexpressing | 0.010 | [19] |
| MDA-MB-468 | EGFR-overexpressing | 3.31-4.7 | [19][26] |
| MDA-MB-231 | EGFR-overexpressing | 18.6 | [19] |
| MCF-7 | Low HER2/EGFR | >1 | [19] |
Experimental Protocols
Synthesis of 4-Anilinoquinazoline Derivatives
A general and widely used method for the synthesis of 4-anilinoquinazoline derivatives involves a three-step process: synthesis of the quinazolinone core, chlorination, and subsequent nucleophilic aromatic substitution with the desired aniline. A more modern approach often utilizes microwave-assisted synthesis to reduce reaction times and improve yields.
Protocol: Four-Step Synthesis of Gefitinib
This protocol is adapted from a reported four-step synthesis of the FDA-approved drug, Gefitinib.[27][28][29]
Step 1: Synthesis of 4-((3-chloro-4-fluorophenyl)amino)-6,7-dimethoxy-2-chloroquinazoline
-
To a solution of 2,4-dichloro-6,7-dimethoxyquinazoline in acetic acid, add 3-chloro-4-fluoroaniline.
-
Heat the reaction mixture at 55 °C for 2 hours.
-
After cooling, the product can be isolated by filtration.
Step 2: Monodemethylation
-
Treat the product from Step 1 with trimethylammonium heptachlorodialuminate ([TMAH][Al2Cl7]) in dichloromethane.
-
Heat the mixture at 50 °C for 2 hours.
-
The desired regioisomer can be purified by crystallization from hot methanol.
Step 3: O-Alkylation
-
To a solution of the demethylated product in DMSO, add cesium carbonate and 4-(3-chloropropyl)morpholine.
-
Stir the reaction mixture at 40 °C for 2.5 hours.
-
The product can be isolated by extraction after the addition of water.
Step 4: Dechlorination
-
To a solution of the product from Step 3 in methanol and acetic acid, add zinc powder and N,N,N',N'-tetramethylethylenediamine (TMEDA).
-
Stir the mixture at 40 °C for 24 hours.
-
The final product, Gefitinib, can be purified by crystallization.
In Vitro Biological Evaluation
Protocol: MTT Assay for Anti-proliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 4-anilinoquinazoline derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase, such as EGFR.
-
Compound Preparation: Prepare serial dilutions of the 4-anilinoquinazoline derivative in the appropriate kinase assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the diluted test compound, the recombinant kinase (e.g., EGFR), and the kinase substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent.
-
Signal Generation: Add a kinase detection reagent to convert the produced ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value using a suitable curve-fitting software.[30][31]
Conclusion
4-Anilinoquinazoline derivatives continue to be a highly valuable scaffold in the development of targeted therapies, particularly in oncology. Their straightforward synthesis and the ability to modulate their activity against various kinases through structural modifications make them an attractive platform for drug discovery. The protocols and data presented in this document provide a comprehensive resource for researchers and scientists working on the synthesis, evaluation, and application of this important class of compounds. Further research into novel derivatives and their mechanisms of action holds the promise of developing more effective and selective therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of NOD1 and NOD2 in the development of liver injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reactome | NOD1/2 Signaling Pathway [reactome.org]
- 14. The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. rndsystems.com [rndsystems.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. selleckchem.com [selleckchem.com]
- 21. cancer-research-network.com [cancer-research-network.com]
- 22. mdpi.com [mdpi.com]
- 23. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Antitumor effect of vandetanib through EGFR inhibition in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. thieme-connect.de [thieme-connect.de]
- 28. ukm.my [ukm.my]
- 29. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 30. benchchem.com [benchchem.com]
- 31. benchchem.com [benchchem.com]
Application Notes and Protocols for Monitoring 4,7-Dichloro-6-nitroquinazoline Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the synthesis of 4,7-Dichloro-6-nitroquinazoline from 2-amino-4-chlorobenzoic acid using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The protocols are designed to be readily implemented in a laboratory setting for real-time reaction tracking, purity assessment, and yield optimization.
Introduction
The synthesis of this compound is a critical step in the preparation of various pharmaceutically active compounds.[1] Effective monitoring of this multi-step reaction is essential to ensure the complete consumption of starting materials, identify the formation of intermediates, and determine the purity of the final product. Both HPLC and TLC are powerful analytical techniques well-suited for this purpose. HPLC offers high-resolution separation and quantitative analysis, while TLC provides a rapid and cost-effective method for qualitative monitoring.
Chromatographic Methods for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the recommended method for detailed quantitative analysis of the reaction mixture. A C18 column is employed, which separates compounds based on their polarity. More polar compounds have a lower affinity for the nonpolar stationary phase and thus elute earlier.
Thin-Layer Chromatography (TLC)
TLC on silica gel plates offers a quick and convenient way to visualize the progress of the reaction. The separation is based on the differential adsorption of the compounds to the polar silica gel stationary phase. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (R_f).
Data Presentation
The following tables summarize the expected retention times (t_R) for HPLC analysis and R_f values for TLC analysis of the key compounds involved in the synthesis of this compound.
Table 1: HPLC Retention Data
| Compound | Structure | Expected Retention Time (t_R) (min) |
| 2-Amino-4-chlorobenzoic acid (Starting Material) | ~ 3.5 | |
| 7-Chloro-6-nitroquinazolin-4(3H)-one (Intermediate) | ~ 6.8 | |
| This compound (Product) | ~ 9.2 |
Table 2: TLC R_f Data
| Compound | R_f (DCM:Methanol 20:1) | R_f (Ethyl Acetate:Hexane 1:1) |
| 2-Amino-4-chlorobenzoic acid (Starting Material) | ~ 0.15 | ~ 0.25 |
| 7-Chloro-6-nitroquinazolin-4(3H)-one (Intermediate) | 0.34 | ~ 0.45 |
| This compound (Product) | 0.87[2] | ~ 0.70 |
Experimental Protocols
Protocol 1: HPLC Method for Reaction Monitoring
This protocol outlines a reverse-phase HPLC method for the separation and quantification of the starting material, intermediate, and product.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 30% B
-
13-15 min: 30% B (re-equilibration)
-
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilute the aliquot with the initial mobile phase composition (e.g., 1:100 dilution).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the appearance and disappearance of peaks corresponding to the starting material, intermediate, and product based on their expected retention times.
-
Protocol 2: TLC Method for Reaction Monitoring
This protocol describes a simple and rapid TLC method for qualitative monitoring of the reaction progress.
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Reagents:
-
Dichloromethane (DCM)
-
Methanol
-
Ethyl Acetate
-
Hexane
Procedure:
-
Solvent System Preparation:
-
System A: 20:1 mixture of Dichloromethane and Methanol.
-
System B: 1:1 mixture of Ethyl Acetate and Hexane.
-
-
TLC Plate Preparation:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Mark lanes for the starting material, co-spot (starting material and reaction mixture), and the reaction mixture.
-
-
Spotting:
-
Using a capillary tube, spot a small amount of the dissolved starting material and the reaction mixture onto their respective lanes on the baseline.
-
-
Development:
-
Place the prepared TLC plate in a developing chamber containing the chosen solvent system, ensuring the solvent level is below the baseline.
-
Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. The aromatic quinazoline derivatives will appear as dark spots.
-
-
Analysis:
-
Calculate the R_f value for each spot using the formula: R_f = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Compare the R_f values of the spots in the reaction mixture to the standards to determine the presence of starting material, intermediate, and product.
-
Visualizations
Caption: General workflow for monitoring a chemical reaction using TLC and HPLC.
References
Synthesis of Afatinib Intermediates: A Detailed Guide to Experimental Conditions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of key intermediates of Afatinib, a potent irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). The information presented is curated from various scientific publications and patents to assist researchers in the replication and optimization of these synthetic routes.
Introduction
Afatinib is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC). Its synthesis involves the preparation of several key intermediates. This guide focuses on the experimental conditions for the synthesis of two central building blocks: the quinazoline core and the butenamide side chain, and their subsequent coupling to form the final active pharmaceutical ingredient.
Key Synthetic Intermediates and Pathways
The synthesis of Afatinib can be broadly divided into the preparation of a functionalized quinazoline core and a reactive side chain, followed by their condensation. Several synthetic routes have been reported, and this guide will detail some of the common methodologies.
A general synthetic workflow is depicted below:
Application Notes and Protocols for the Use of 4,7-Dichloro-6-nitroquinazoline in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4,7-dichloro-6-nitroquinazoline as a key building block in the solid-phase synthesis of quinazoline-based compound libraries. This approach is particularly valuable for the rapid generation of diverse molecules for screening in drug discovery programs.
Introduction
This compound is a highly reactive intermediate, pivotal in the synthesis of various biologically active compounds, including kinase inhibitors. Its utility can be extended to solid-phase organic synthesis (SPOS) to facilitate the efficient construction of substituted quinazoline libraries. The two chlorine atoms at the 4 and 7 positions offer sites for sequential nucleophilic substitution, while the nitro group can be further functionalized, providing a versatile scaffold for combinatorial chemistry.
The solid-phase approach offers significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.
Principle of Solid-Phase Synthesis using this compound
The general strategy for the solid-phase synthesis of a 4,7-disubstituted-6-nitroquinazoline library involves the following key steps:
-
Immobilization: A suitable resin with a linker and a functional group (e.g., an amine) is used as the solid support.
-
First Nucleophilic Substitution: The resin-bound nucleophile displaces one of the chlorine atoms of this compound, attaching the quinazoline scaffold to the solid support. Typically, the more reactive C4 position is substituted first.
-
Second Nucleophilic Substitution: A diverse range of nucleophiles are then introduced to displace the second chlorine atom.
-
Optional Derivatization: The nitro group can be reduced and subsequently acylated, sulfonylated, or otherwise modified to introduce further diversity.
-
Cleavage: The final compound is cleaved from the solid support, typically under acidic conditions, to yield the desired product in solution for purification and screening.
Experimental Protocols
Materials and Equipment
-
Resin: Rink Amide AM resin (or similar aminomethylated resin)
-
Reagents:
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
A library of primary and secondary amines for diversification
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Reagents for optional nitro group reduction (e.g., SnCl₂·2H₂O) and subsequent derivatization (e.g., acyl chlorides, sulfonyl chlorides).
-
-
Equipment:
-
Solid-phase synthesis vessels
-
Shaker or rotator for mixing
-
Filtration apparatus
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) for analysis and purification
-
Mass spectrometer (MS) for characterization
-
Protocol 1: Attachment of this compound to Rink Amide Resin
This protocol describes the immobilization of the quinazoline scaffold onto the solid support.
Workflow Diagram:
Caption: Immobilization of this compound on solid support.
Methodology:
-
Swell the Rink Amide AM resin (1.0 g, 0.5-1.0 mmol/g) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the solvent.
-
Add a solution of this compound (3 equivalents based on resin loading) and DIPEA (5 equivalents) in DMF (10 mL).
-
Shake the mixture at room temperature for 12-24 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
| Parameter | Value |
| Resin | Rink Amide AM |
| Reagent | This compound |
| Base | DIPEA |
| Solvent | DMF |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
Protocol 2: Diversification at the C7 Position
This protocol outlines the displacement of the remaining chlorine atom with a library of amines.
Workflow Diagram:
Caption: Diversification of the resin-bound quinazoline at the C7 position.
Methodology:
-
Swell the resin-bound 4-amino-7-chloro-6-nitroquinazoline in N-Methyl-2-pyrrolidone (NMP) (10 mL per gram of resin).
-
Add a solution of the desired amine (5-10 equivalents) and DIPEA (10-15 equivalents) in NMP.
-
Heat the mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress using a test cleavage and LC-MS analysis.
-
Once the reaction is complete, drain the solvent and wash the resin with NMP (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
| Parameter | Value |
| Starting Material | Resin-Bound 4-amino-7-chloro-6-nitroquinazoline |
| Reagent | Diverse primary/secondary amines |
| Base | DIPEA |
| Solvent | NMP |
| Reaction Time | 12-24 hours |
| Temperature | 80-100 °C |
Protocol 3: Cleavage from the Solid Support
This protocol describes the release of the final product from the resin.
Workflow Diagram:
Caption: Cleavage of the final product from the solid support.
Methodology:
-
Place the dry, product-bound resin in a reaction vessel.
-
Add a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (10 mL per gram of resin).
-
Shake the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2 x 2 mL).
-
Combine the filtrates and concentrate under a stream of nitrogen or by rotary evaporation to remove the TFA.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge and decant the ether.
-
Dry the crude product under vacuum.
| Parameter | Value |
| Cleavage Reagent | 95% TFA / 2.5% H₂O / 2.5% TIS |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
Data Presentation
The following table summarizes hypothetical yield and purity data for a small library synthesized using the above protocols.
| Compound ID | R₂-Amine | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity by HPLC (%) |
| QZ-001 | Aniline | 311.28 | 65 | >95 |
| QZ-002 | Benzylamine | 325.31 | 72 | >95 |
| QZ-003 | Morpholine | 305.28 | 85 | >90 |
| QZ-004 | Piperidine | 303.31 | 88 | >90 |
Troubleshooting
-
Low Yield on Resin Loading: Ensure complete swelling of the resin. Increase the equivalents of this compound and base. Consider a different, more polar solvent.
-
Incomplete Second Substitution: Increase the reaction temperature and/or time. Use a higher boiling point solvent like NMP or DMSO. Increase the equivalents of the amine.
-
Incomplete Cleavage: Extend the cleavage time. Ensure fresh TFA is used.
-
Side Reactions: The nitro group can be sensitive to certain reagents. If performing reductions, ensure conditions are compatible with the linker and the rest of the molecule.
Conclusion
This compound is a valuable and versatile building block for the solid-phase synthesis of quinazoline libraries. The protocols outlined above provide a robust framework for the generation of diverse sets of molecules for biological screening. Optimization of reaction conditions may be necessary depending on the specific substrates and solid support used.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,7-Dichloro-6-nitroquinazoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 4,7-dichloro-6-nitroquinazoline.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The most common and scalable synthesis is a three-step process starting from 2-amino-4-chlorobenzoic acid.[1][2] The sequence involves:
-
Condensation: Reaction of 2-amino-4-chlorobenzoic acid with formamide to form 7-chloroquinazolin-4(3H)-one.
-
Nitration: Nitration of 7-chloroquinazolin-4(3H)-one using a mixture of fuming nitric acid and sulfuric acid to yield 7-chloro-6-nitroquinazolin-4(3H)-one.
-
Chlorination: Chlorination of 7-chloro-6-nitroquinazolin-4(3H)-one with thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) to produce the final product, this compound.[1][2]
Q2: I am experiencing a significantly low overall yield. What are the potential causes?
A2: Low overall yield in this synthesis can be attributed to several factors:
-
Product Instability: The final product, this compound, is highly reactive and susceptible to hydrolysis.[1][2] Exposure to moisture can convert it back to its precursor, 7-chloro-6-nitroquinazolin-4(3H)-one.
-
Incomplete Reactions: Any of the three steps not going to completion will naturally lower the overall yield. Reaction monitoring by Thin Layer Chromatography (TLC) is crucial.
-
Side Reactions: The formation of byproducts, such as isomers during the nitration step, can reduce the yield of the desired product.
-
Mechanical Losses: Product loss during workup and purification steps, especially if multiple purification steps are required.
Q3: Are there any known hazardous byproducts I should be aware of during this synthesis?
A3: Yes. During the chlorination step using thionyl chloride and DMF, there is a potential for the formation of dimethylcarbamoyl chloride (DMCC). DMCC is a known animal carcinogen and a potential human carcinogen. It is crucial to handle the reaction mixture and byproducts with appropriate safety precautions in a well-ventilated fume hood.
Q4: How can I purify the final product, this compound?
A4: The final product is typically a solid. Purification can be achieved by washing the crude product with a suitable solvent like diethyl ether to remove residual reagents and byproducts.[1] Given its instability, it is often recommended to use the product in the subsequent reaction step as soon as possible after isolation and drying. Recrystallization can be attempted, but care must be taken to use anhydrous solvents and to minimize exposure to atmospheric moisture.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low yield in Condensation Step | Incomplete reaction. | Ensure the reaction is refluxed at the appropriate temperature (around 160°C) for a sufficient amount of time.[1] Monitor the reaction progress using TLC. |
| Starting material purity. | Use high-purity 2-amino-4-chlorobenzoic acid. | |
| Formation of Isomers in Nitration Step | Reaction conditions favoring isomer formation. | Control the reaction temperature carefully, typically keeping it low (around 0°C) during the addition of nitric acid. A subsequent increase in temperature should also be well-controlled. |
| Inadequate purification. | A patent for a similar synthesis suggests that washing the product with methanol can help remove unwanted isomers. | |
| Low yield in Chlorination Step | Hydrolysis of the product. | Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. Minimize the exposure of the product to moisture during workup.[1][2] |
| Incomplete reaction. | Ensure the reaction is heated at the specified temperature (around 100°C) for the recommended time.[1] The use of a catalytic amount of DMF is crucial for this reaction. | |
| Product appears impure (e.g., discolored, multiple spots on TLC) | Presence of starting materials or byproducts. | Optimize purification methods. For the final product, washing with diethyl ether is a common procedure.[1] For intermediates, ensure proper workup and washing as described in the protocol. |
| Decomposition of the final product. | The final product is known to be unstable.[1][2] Store it in a desiccator and use it promptly after synthesis. Avoid storing it in protic solvents like methanol, as this can lead to the formation of methoxy-substituted byproducts.[1][2] |
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Reported Yield (%) |
| 1 | Condensation | 2-amino-4-chlorobenzoic acid, formamide | 160 | 1.5 | 82.3 |
| 2 | Nitration | 7-chloroquinazolin-4(3H)-one, fuming HNO₃, H₂SO₄ | 0 to 30 | 1.5 | 84.7 |
| 3 | Chlorination | 7-chloro-6-nitroquinazolin-4(3H)-one, SOCl₂, DMF (cat.) | 100 | 2 | 91.3 |
| Overall | 56.1 |
Data sourced from a representative synthesis protocol.[1] Yields can vary based on experimental conditions and scale.
Experimental Protocols
Step 1: Synthesis of 7-Chloroquinazolin-4(3H)-one
-
In a suitable reaction vessel, combine 2-amino-4-chlorobenzoic acid and formamide.
-
Aerate the mixture with nitrogen.
-
Heat the mixture to reflux at 160°C and stir for 1.5 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 80°C and add water.
-
Further cool the mixture to -5°C over 1 hour.
-
Filter the precipitate, wash with water, and dry at 60°C to obtain 7-chloroquinazolin-4(3H)-one as a light brown solid.[1]
Step 2: Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one
-
In a two-neck round-bottom flask, add 7-chloroquinazolin-4(3H)-one and concentrated sulfuric acid.
-
Cool the mixture to 0°C in an ice bath and stir until the solid dissolves.
-
Slowly add fuming nitric acid dropwise at 0°C.
-
After the addition is complete, stir the mixture at 30°C for 1.5 hours. Monitor the reaction by TLC.
-
Upon completion, slowly add a 10% sodium hydroxide solution until a precipitate forms (pH ~7).
-
Filter the mixture to obtain 7-chloro-6-nitroquinazolin-4(3H)-one as a light yellow solid.[1]
Step 3: Synthesis of this compound
-
In a reaction vessel, combine 7-chloro-6-nitroquinazolin-4(3H)-one, thionyl chloride, and a catalytic amount of N,N-dimethylformamide.
-
Heat the mixture to 100°C and stir for 2 hours.
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
-
Add toluene to the residue and evaporate again to ensure complete removal of volatile matter.
-
Wash the resulting precipitate with diethyl ether and dry in a desiccator to obtain this compound as a yellow solid.[1]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield or impurities.
Caption: Experimental workflow for the synthesis.
References
Technical Support Center: Purification of 4,7-Dichloro-6-nitroquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,7-dichloro-6-nitroquinazoline by recrystallization. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the importance of this compound in drug development?
A1: this compound is a crucial intermediate in the synthesis of various therapeutic agents.[1] It is notably a key building block for Afatinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1][2] Its reactive nature also makes it a versatile precursor for a range of other bioactive quinazoline derivatives.[2]
Q2: What are the known stability issues with this compound?
A2: This compound is known to be highly reactive and unstable, particularly in the presence of moisture.[1][2] It is susceptible to hydrolysis, which can convert it back to its precursor, 7-chloro-6-nitroquinazolin-4(3H)-one.[1] This instability necessitates careful handling and the use of anhydrous conditions during purification and storage.
Q3: What are the key physical and chemical properties of this compound?
A3: The table below summarizes the key properties of this compound and a related compound.
| Property | This compound | 4-Chloro-6-nitroquinazoline |
| Molecular Formula | C₈H₃Cl₂N₃O₂ | C₈H₄ClN₃O₂ |
| Molecular Weight | ~244.0 g/mol [1] | 209.59 g/mol [3] |
| Appearance | Yellow solid[1] | Pale yellow to brown solid[3][4] |
| Melting Point | 269.0–270.5 °C[1] | Not Available |
| Purity (Typical) | Not specified for recrystallized | ≥ 97% (HPLC)[3] |
| Solubility | Sparingly soluble in water[4] | Water: 713.8 mg/L at 25°C[4] |
Q4: Which solvents are suitable for the recrystallization of this compound?
A4: While a specific recrystallization protocol for this compound is not extensively documented, suitable solvents can be inferred from related compounds and general principles. Good solvent candidates should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For similar compounds, solvents like ethanol, methanol, hexane, and mixtures such as petroleum ether/ethyl acetate have been used for purification.[6][7][8][9][10] Given its polarity, polar aprotic solvents or alcohols could be effective. It is crucial to use anhydrous solvents to prevent hydrolysis.
Experimental Workflow & Protocols
The following diagram outlines the general workflow for the recrystallization of this compound.
Caption: A generalized workflow for the purification of this compound via recrystallization.
Detailed Experimental Protocol (Inferred)
-
Solvent Selection: Choose a suitable anhydrous solvent (e.g., ethanol, methanol, or a mixture like ethyl acetate/hexane). The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
In a separate beaker, heat the chosen solvent to its boiling point.
-
Add the hot solvent to the flask containing the solid in small portions, with swirling, until the compound just dissolves.[5] Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold, fresh solvent to remove any remaining impurities.
-
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| The compound does not dissolve, even in a large amount of boiling solvent. | The chosen solvent is not suitable. | Select a more polar solvent. |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. Impurities may also be present. | Re-heat the solution to dissolve the oil, then add a small amount of additional solvent to reduce saturation and allow for slower cooling.[11] If the problem persists, consider using a different solvent system or performing a preliminary purification step like a solvent wash. |
| No crystals form upon cooling. | Too much solvent was used; the solution is not saturated enough. | Reheat the solution and boil off some of the solvent to increase the concentration.[11] Try scratching the inside of the flask with a glass rod at the liquid's surface to induce crystallization. Adding a seed crystal of the pure compound can also initiate crystallization. |
| Very low yield of recovered crystals. | Too much solvent was used, leading to significant loss of the compound in the mother liquor. The compound may have hydrolyzed. | If the mother liquor has not been discarded, try to recover more product by evaporating some of the solvent and re-cooling.[11] To prevent hydrolysis, ensure all glassware is dry and use anhydrous solvents. |
| The purified compound has a low or broad melting point. | The crystals may be impure or still wet. | Ensure the crystals are completely dry. If the melting point is still low, a second recrystallization may be necessary. The presence of the hydrolyzed precursor can also lower the melting point. |
| Crystals form too quickly as large needles or flakes. | The solution cooled too rapidly, which can trap impurities. | Insulate the flask during cooling to slow down the process.[11] Using a slightly larger volume of solvent can also help to slow down the rate of crystallization. |
References
- 1. Synthesis and Spectral Characterization of this compound [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 9. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Challenges in the characterization of unstable 4,7-Dichloro-6-nitroquinazoline
Technical Support Center: Characterization of 4,7-Dichloro-6-nitroquinazoline
Welcome to the technical support center for the characterization of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in navigating the challenges associated with this highly reactive and unstable compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to characterize?
A1: this compound is a highly reactive intermediate, and its instability is a major challenge in its characterization.[1][2] The presence of two electron-withdrawing chlorine atoms and a nitro group on the quinazoline ring makes the compound susceptible to nucleophilic attack and hydrolysis. This inherent instability can lead to degradation during synthesis, purification, and analysis, making it difficult to obtain accurate and reproducible characterization data.
Q2: What are the common degradation products of this compound?
A2: The most common degradation product is its hydrolysis back to the starting material, 7-chloro-6-nitroquinazolin-4(3H)-one.[1] This can occur in the presence of moisture. Other potential degradation pathways include reactions with nucleophilic solvents or impurities.
Q3: What are the recommended storage conditions for this compound?
A3: Due to its instability, it is recommended to use this compound in situ (in the reaction mixture without isolation) whenever possible.[1] If storage is necessary, it should be kept under an inert atmosphere (e.g., argon or nitrogen), at low temperatures, and protected from light and moisture to minimize degradation.
Q4: Which analytical techniques are best suited for characterizing this compound?
A4: A combination of techniques is recommended. Mass spectrometry (MS) can confirm the molecular weight. FT-IR spectroscopy can identify key functional groups. However, for NMR spectroscopy (¹H and ¹³C), it is crucial to use a dry, aprotic solvent and acquire the data promptly after sample preparation to prevent hydrolysis, which could lead to misinterpretation of the spectra.[1] High-Performance Liquid Chromatography (HPLC) with a UV detector is also a suitable method for analyzing nitroaromatic compounds.[3][4]
Q5: Are there any safety precautions I should be aware of when handling this compound?
A5: Yes, this compound is a highly reactive chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] All manipulations should be performed in a well-ventilated fume hood.[5][6] Given its reactive nature, it is also important to avoid contact with incompatible materials such as strong oxidizing agents, acids, and bases.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and characterization of this compound.
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Chlorination | Ensure the complete removal of water from the starting material, 7-chloro-6-nitroquinazolin-4(3H)-one, before the chlorination step. Use fresh, high-purity thionyl chloride and a catalytic amount of DMF. Monitor the reaction progress by TLC. |
| Degradation During Work-up | Minimize exposure to moisture and nucleophilic solvents during the work-up. Use a non-polar solvent like toluene to azeotropically remove excess thionyl chloride.[1] Perform the work-up at low temperatures if possible. |
| Product Loss During Purification | Due to its high reactivity, purification by column chromatography on silica gel can be challenging and may lead to degradation. If purification is necessary, consider rapid filtration through a short plug of silica gel with a non-polar eluent. Ideally, use the crude product directly in the next step. |
Problem 2: Inconsistent or Unclear Analytical Data (NMR, MS)
| Possible Cause | Suggested Solution |
| Sample Degradation (Hydrolysis) | Prepare analytical samples immediately before analysis. Use anhydrous, aprotic solvents (e.g., DMSO-d6, CDCl3) for NMR. For mass spectrometry, use a gentle ionization technique. The presence of peaks corresponding to 7-chloro-6-nitroquinazolin-4(3H)-one in the spectra is a strong indicator of hydrolysis.[1] |
| Contamination with Starting Material | If the reaction has not gone to completion, the starting material will be present. Optimize the reaction conditions (time, temperature) to ensure full conversion. |
| Solvent Adducts | In mass spectrometry, adducts with solvents or buffers may be observed. Ensure the use of high-purity solvents and consider this possibility during data interpretation. |
Problem 3: Multiple Spots on Thin Layer Chromatography (TLC)
| Possible Cause | Suggested Solution |
| Incomplete Reaction | A spot corresponding to the starting material will be visible. Increase the reaction time or temperature. |
| Product Degradation | Streaking or multiple spots close to the baseline may indicate decomposition on the TLC plate. Use a less polar mobile phase and run the TLC quickly. |
| Formation of Byproducts | The presence of unexpected spots could indicate side reactions. Re-evaluate the reaction conditions and purity of reagents. Isomeric impurities from the nitration step in the synthesis of the precursor could also lead to byproducts.[8] |
Experimental Protocols
Synthesis of this compound
This protocol is based on a modified literature procedure.[1]
Step 1: Synthesis of 7-Chloroquinazolin-4(3H)-one
-
In a suitable reaction vessel, reflux a mixture of 2-amino-4-chlorobenzoic acid and formamide at 160 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 7-chloroquinazolin-4(3H)-one.
Step 2: Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one
-
In a two-neck round bottom flask, dissolve 7-chloroquinazolin-4(3H)-one in concentrated sulfuric acid at 0 °C.
-
Slowly add fuming nitric acid while maintaining the temperature at 0 °C.
-
After the addition is complete, stir the mixture at 30 °C for 1.5 hours.
-
Carefully pour the reaction mixture into a beaker of ice and slowly add a 10% NaOH solution until a precipitate forms (pH ~7).
-
Filter the precipitate, wash with water, and dry to obtain 7-chloro-6-nitroquinazolin-4(3H)-one.
Step 3: Synthesis of this compound
-
In a fume hood, combine 7-chloro-6-nitroquinazolin-4(3H)-one, thionyl chloride, and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to 100 °C and stir for 2 hours.
-
Allow the reaction mixture to cool and remove the excess thionyl chloride by rotary evaporation under reduced pressure.
-
Add toluene to the residue and evaporate again to ensure complete removal of volatile matter.
-
The resulting crude this compound is a highly reactive solid and is best used immediately in the subsequent reaction step without further purification.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for inconsistent NMR data.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]
- 7. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS [mubychem.com]
- 8. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4,7-Dichloro-6-nitroquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4,7-dichloro-6-nitroquinazoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides & FAQs
I. Condensation of 2-Amino-4-chlorobenzoic Acid with Formamide
Question: I am observing a low yield of 7-chloroquinazolin-4(3H)-one in the first step. What could be the potential causes and how can I improve it?
Answer: A low yield in this condensation step can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction mixture is heated at a sufficiently high temperature (reflux at 160 °C is commonly reported) for an adequate duration.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
-
Purity of Reactants: The purity of both 2-amino-4-chlorobenzoic acid and formamide is crucial. Impurities in the starting materials can lead to the formation of side products and a lower yield of the desired product.
-
Hydrolysis during Workup: During the addition of water to precipitate the product, if the mixture is not cooled sufficiently, some of the product may remain dissolved, leading to a lower isolated yield. It is recommended to cool the mixture to -5 °C before filtration.[1]
Question: What are the potential side products in the condensation of 2-amino-4-chlorobenzoic acid with formamide?
Answer: While this reaction is generally clean, potential side products can include:
-
Unreacted Starting Material: Incomplete reaction will leave unreacted 2-amino-4-chlorobenzoic acid in the product.
-
N,N'-diformyl derivative: Although less common under these specific conditions, the formation of a diformylated product on the amino group is a theoretical possibility.
-
Degradation Products: At high temperatures, formamide can decompose. Ensuring a steady reflux and not overheating is important.
II. Nitration of 7-Chloroquinazolin-4(3H)-one
Question: My nitration of 7-chloroquinazolin-4(3H)-one is giving me a mixture of products. What are the likely isomeric impurities?
Answer: The nitration of the quinazolinone ring is an electrophilic aromatic substitution. While the primary product is the desired 6-nitro derivative, the formation of regioisomers is a known side reaction.
-
Formation of the 8-nitro isomer: The chloro group at position 7 is an ortho-, para-director. Therefore, electrophilic attack can also occur at position 8, leading to the formation of 7-chloro-8-nitroquinazolin-4(3H)-one as a significant byproduct. The presence of a substituent at the 7-position can lead to the formation of an 8-nitrated product.
-
Dinitration: Although less likely under standard conditions, harsh reaction conditions (e.g., higher temperatures or prolonged reaction times) could potentially lead to the formation of a dinitro product. One study on a related quinazolin-4-one derivative showed that dinitration can occur.[2]
Question: How can I minimize the formation of the 8-nitro isomer during the nitration step?
Answer: To favor the formation of the desired 6-nitro isomer and minimize the 8-nitro byproduct, consider the following:
-
Temperature Control: Carry out the reaction at a low temperature (0 °C is commonly recommended) during the addition of the nitrating agent.[1] This can improve the regioselectivity of the reaction.
-
Slow Addition of Nitrating Agent: Add the fuming nitric acid slowly to the solution of the quinazolinone in sulfuric acid to maintain a low concentration of the electrophile and better control the reaction temperature.[1]
-
Monitoring Reaction Progress: Use TLC to monitor the reaction. Stop the reaction as soon as the starting material is consumed to avoid over-nitration or other side reactions.
III. Chlorination of 7-Chloro-6-nitroquinazolin-4(3H)-one
Question: I am getting a poor yield of this compound and my product seems to be contaminated with the starting material. What is the problem?
Answer: This is a common issue and is most likely due to the hydrolysis of the product. This compound is highly susceptible to hydrolysis, which converts it back to the starting material, 7-chloro-6-nitroquinazolin-4(3H)-one.
-
Moisture Contamination: Ensure that the reaction is carried out under strictly anhydrous conditions. Use dry glassware and anhydrous reagents. Thionyl chloride reacts exothermically with water.[3]
-
Incomplete Reaction: The chlorination may not have gone to completion. Refluxing the reaction mixture in neat thionyl chloride with a catalytic amount of DMF is a common procedure. Ensure the reaction is heated for a sufficient amount of time (e.g., 2 hours at 100 °C).[1]
-
Workup Procedure: During workup, avoid contact with water until the excess thionyl chloride is removed. Co-evaporation with an anhydrous solvent like toluene is often used to completely remove residual thionyl chloride and HCl.[1]
Question: I have a persistent impurity in my final product after the chlorination step. What could it be?
Answer: Besides the hydrolyzed starting material, other potential impurities include:
-
Vilsmeier Reagent Adduct: The reaction is catalyzed by DMF, which forms a Vilsmeier reagent with thionyl chloride. If an excess of DMF is used, a non-volatile adduct can be formed and contaminate the product. Use only a catalytic amount of DMF.
-
Alkoxy-substituted byproduct: If an alcohol is present (for example, as a solvent or impurity), it can react with the highly reactive 4-chloro position to form a 4-alkoxy-7-chloro-6-nitroquinazoline derivative.
-
Sulfur-containing byproducts: Thionyl chloride can decompose to form other sulfur chlorides which might lead to minor, colored impurities.
Data Presentation
Table 1: Summary of Reaction Conditions and Reported Yields
| Step | Reactants | Reagents and Conditions | Product | Reported Yield (%) | Reference |
| 1. Condensation | 2-Amino-4-chlorobenzoic acid, Formamide | Reflux at 160 °C for 1.5 h | 7-Chloroquinazolin-4(3H)-one | 82.3 | [1] |
| 2. Nitration | 7-Chloroquinazolin-4(3H)-one | Fuming HNO₃, H₂SO₄, 0 °C to 30 °C for 1.5 h | 7-Chloro-6-nitroquinazolin-4(3H)-one | 84.7 | [1] |
| 3. Chlorination | 7-Chloro-6-nitroquinazolin-4(3H)-one | SOCl₂, cat. DMF, 100 °C for 2 h | This compound | 91.3 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 7-Chloroquinazolin-4(3H)-one
-
In a round-bottom flask equipped with a reflux condenser, add 2-amino-4-chlorobenzoic acid (1 equivalent) and formamide (10-15 equivalents).
-
Heat the mixture to reflux at 160 °C and maintain for 1.5 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to approximately 80 °C and slowly add water to precipitate the product.
-
Further cool the mixture to -5 °C in an ice-salt bath.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford 7-chloroquinazolin-4(3H)-one.[1]
Protocol 2: Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one
-
In a two-necked round-bottom flask, dissolve 7-chloroquinazolin-4(3H)-one (1 equivalent) in concentrated sulfuric acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add fuming nitric acid dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to 30 °C and stir for 1.5 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a 10% NaOH solution to precipitate the product.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry to yield 7-chloro-6-nitroquinazolin-4(3H)-one.[1]
Protocol 3: Synthesis of this compound
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 7-chloro-6-nitroquinazolin-4(3H)-one (1 equivalent) in thionyl chloride (10-15 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to 100 °C and stir for 2 hours.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Add anhydrous toluene to the residue and evaporate under reduced pressure to remove any remaining traces of thionyl chloride and HCl.
-
The crude this compound can be purified by recrystallization from a suitable solvent.[1]
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Key side reactions in the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Optimizing Nucleophilic Substitution Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: My Sₙ2 reaction is showing low or no yield. What are the common causes and how can I fix it?
A1: Low yield in Sₙ2 reactions typically stems from one of four key factors: steric hindrance, a poor leaving group, a weak nucleophile, or an inappropriate solvent.
-
Steric Hindrance: The Sₙ2 mechanism involves a backside attack on the electrophilic carbon. Bulky groups around this carbon will block the nucleophile's approach. The reactivity order is Methyl > Primary > Secondary. Tertiary substrates do not undergo Sₙ2 reactions due to excessive steric hindrance.[1][2]
-
Troubleshooting: If possible, select a less substituted substrate. If the substrate cannot be changed, you may need to consider an Sₙ1 pathway if a stable carbocation can be formed.
-
-
Poor Leaving Group: An effective leaving group must be a weak base that is stable on its own after departing.[2][3] Strong bases like hydroxide (-OH) or alkoxides (-OR) are poor leaving groups.[2]
-
Weak Nucleophile: Sₙ2 reactions are bimolecular, and the reaction rate depends on the nucleophile's concentration and strength.[6][7]
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents are ideal for Sₙ2 reactions as they solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it "naked" and highly reactive.[1][2][9]
Q2: I am observing a significant amount of elimination product in my substitution reaction. How can I minimize this?
A2: Elimination (E1 and E2) is a common competing side reaction. To favor substitution, consider the following factors:
-
Temperature: Elimination reactions are generally favored at higher temperatures.[11][12] Running the reaction at a lower temperature can significantly reduce the formation of elimination byproducts.[2]
-
Nucleophile/Base Properties: Strong, sterically hindered bases (e.g., potassium tert-butoxide) are more likely to act as bases and promote elimination. Using a strong, but less sterically hindered nucleophile can favor the Sₙ2 pathway. For Sₙ1 reactions, using a weak, non-basic nucleophile can minimize the competing E1 pathway.[1]
-
Substrate Structure: For Sₙ2 reactions, primary halides give the least amount of elimination. For secondary and tertiary halides, elimination becomes more significant.[13]
Data Presentation: Key Reaction Parameters
For successful optimization, it is crucial to select the right components. The tables below summarize key data for solvents, leaving groups, and nucleophiles.
Table 1: Properties of Common Solvents in Nucleophilic Substitution
| Solvent | Formula | Type | Dielectric Constant (ε) at 20°C | Sₙ1 or Sₙ2 Favored |
| Water | H₂O | Polar Protic | 80.1 | Sₙ1[14][15] |
| Methanol | CH₃OH | Polar Protic | 33.0 | Sₙ1 |
| Ethanol | C₂H₅OH | Polar Protic | 24.5 | Sₙ1 |
| Acetone | (CH₃)₂CO | Polar Aprotic | 21.0 | Sₙ2[1][9] |
| Acetonitrile | CH₃CN | Polar Aprotic | 37.5 | Sₙ2[1] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | 38.3 | Sₙ2[1] |
| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 47.2 | Sₙ2[1][9] |
Table 2: Relative Ability of Common Leaving Groups
| Leaving Group | Formula | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
| Tosylate | TsO⁻ | Toluenesulfonic acid | -2.8 | Excellent[4][5] |
| Iodide | I⁻ | Hydroiodic acid | -10 | Excellent[1][4] |
| Bromide | Br⁻ | Hydrobromic acid | -9 | Good[1][4] |
| Chloride | Cl⁻ | Hydrochloric acid | -7 | Moderate[1][4] |
| Fluoride | F⁻ | Hydrofluoric acid | 3.2 | Poor[1][4] |
| Hydroxide | OH⁻ | Water | 15.7 | Very Poor[2] |
Mandatory Visualizations
The following diagrams illustrate key workflows and decision-making processes in optimizing nucleophilic substitution reactions.
Caption: Experimental workflow for optimizing a nucleophilic substitution reaction.
References
- 1. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 6. esports.bluefield.edu - Advanced Nucleophilic Substitution Reaction Mechanisms [esports.bluefield.edu]
- 7. youtube.com [youtube.com]
- 8. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. users.wfu.edu [users.wfu.edu]
- 11. How does temperature affect SN1 and SN2 reactions? | Filo [askfilo.com]
- 12. reddit.com [reddit.com]
- 13. SN1 SN2 E1 E2 Practice Problems [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. aliphatic nucleophilic substitution [employees.csbsju.edu]
Technical Support Center: Synthesis of 4,7-Dichloro-6-nitroquinazoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 4,7-dichloro-6-nitroquinazoline.
Troubleshooting Guide
Encountering issues during the synthesis of this compound is common due to its reactive nature. This guide provides solutions to frequently observed problems.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield of Final Product | - Incomplete reaction in one or more steps. - Loss of product during workup and purification. - Decomposition of the product due to moisture.[1][2] | - Monitor each reaction step by Thin Layer Chromatography (TLC) to ensure completion. - Optimize reaction times and temperatures. - Ensure anhydrous conditions, especially during the final chlorination step.[1] - Handle the product quickly and store it in a desiccator. |
| Presence of Starting Material (2-amino-4-chlorobenzoic acid) | - Incomplete initial condensation with formamide. | - Ensure the reflux temperature of 160°C is maintained for the specified time.[1] - Use the correct stoichiometry of reactants. |
| Presence of Intermediate I (7-chloroquinazolin-4(3H)-one) | - Incomplete nitration. | - Ensure the reaction temperature for nitration is maintained at 30°C after the addition of nitric acid.[1] - Use fuming nitric acid as specified. |
| Presence of Intermediate II / Hydrolysis Product (7-chloro-6-nitroquinazolin-4(3H)-one) | - Incomplete chlorination with thionyl chloride. - Hydrolysis of the final product due to exposure to moisture during workup or storage.[2] | - Ensure the chlorination reaction is carried out at 100°C for the recommended duration.[1] - Use a sufficient excess of thionyl chloride. - Perform the workup in a dry environment and use anhydrous solvents. - Dry the final product thoroughly and store it in a desiccator. |
| Formation of Methoxy Byproduct (7-chloro-4-methoxy-6-nitroquinazoline) | - Use of methanol during workup or purification.[1] | - Avoid using methanol as a solvent for extraction or washing. Dichloromethane and diethyl ether are suitable alternatives.[1] |
| Product is a Brownish or Tarry Substance | - Overheating during the reaction or workup. - Presence of multiple uncharacterized impurities. | - Carefully control reaction temperatures. - Purify the crude product using column chromatography to separate the desired product from colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials and intermediates from the synthetic steps. These include:
-
2-amino-4-chlorobenzoic acid: The initial starting material.
-
7-chloroquinazolin-4(3H)-one: The product of the first step (condensation).
-
7-chloro-6-nitroquinazolin-4(3H)-one: The product of the second step (nitration) and also the hydrolysis product of the final compound.[1][2]
-
Positional Isomers: Although not explicitly reported for this specific synthesis, nitration reactions on similar aromatic systems can sometimes yield positional isomers (e.g., 7-chloro-8-nitroquinazoline-4-one).[3]
-
Methoxy-substituted byproduct: If methanol is used during the workup, it can react with the product to form 7-chloro-4-methoxy-6-nitroquinazoline.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective technique to monitor the progress of each step. A suitable mobile phase for the final product is a mixture of dichloromethane and methanol (e.g., 20:1 v/v), where the product has a high Rf value (approximately 0.87).[1]
Q3: What is the best way to purify the crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Washing: A simple and effective initial purification is to wash the crude product with diethyl ether. This can help remove less polar impurities.[1]
-
Recrystallization: For removal of crystalline impurities, recrystallization can be employed. While a specific solvent system for this compound is not well-documented, for the related compound 4,7-dichloroquinoline, recrystallization from ethanol or a mixture of ethanol and ethyl acetate has been reported.[4] Experimentation with different solvent systems, such as ethyl acetate/hexanes or acetone/hexanes, may be necessary.
-
Column Chromatography: For complex mixtures or to achieve very high purity, flash column chromatography is recommended. A common stationary phase is silica gel, and a mobile phase gradient of petroleum ether and ethyl acetate can be effective for separating compounds of varying polarities.
Q4: The final product is highly unstable. How should I handle and store it?
A4: this compound is known to be highly reactive and sensitive to moisture.[1][2] It is crucial to:
-
Minimize its exposure to air and moisture during and after purification.
-
Dry the purified product thoroughly under vacuum.
-
Store the compound in a tightly sealed container inside a desiccator.
Experimental Protocols
Detailed Protocol for Purification by Washing
This protocol is based on the final step of a documented synthesis.[1]
-
Isolate the Crude Product: After the chlorination reaction with thionyl chloride, remove the excess reagent by rotary evaporation. Add toluene and evaporate again to remove residual thionyl chloride.
-
Precipitate the Product: The crude product is typically a solid at this stage.
-
Wash with Diethyl Ether: Add a sufficient volume of diethyl ether to the crude solid to form a slurry.
-
Stir: Stir the slurry for 10-15 minutes at room temperature.
-
Filter: Filter the solid using a Büchner funnel.
-
Dry: Dry the collected solid under vacuum in a desiccator to obtain the purified this compound.
General Protocol for Purification by Flash Column Chromatography
This is a general protocol based on methods for similar compounds and may require optimization.
-
Prepare the Column:
-
Select a glass column of appropriate size.
-
Pack the column with silica gel (e.g., 230-400 mesh) as a slurry in a non-polar solvent like petroleum ether or hexanes.
-
-
Prepare the Sample:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
-
-
Load the Column:
-
Carefully add the sample-adsorbed silica gel to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% petroleum ether).
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., starting from 1% and increasing to 5%, 10%, etc.).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Combine and Evaporate:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
-
Data Presentation
The following table provides a template for presenting quantitative data on the purity of this compound before and after purification. The values presented are hypothetical and for illustrative purposes.
| Purification Method | Purity Before (%) | Purity After (%) | Yield (%) | Key Impurities Removed |
| Washing with Diethyl Ether | 85 | 92 | 95 | Residual solvents, non-polar side products |
| Recrystallization | 92 | 98.5 | 80 | 7-chloro-6-nitroquinazolin-4(3H)-one |
| Column Chromatography | 85 | >99 | 75 | All major and minor impurities |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical relationships in the formation of impurities.
References
Managing the high reactivity of 4,7-Dichloro-6-nitroquinazoline in situ
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the high reactivity of 4,7-dichloro-6-nitroquinazoline in situ. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments with this versatile but highly reactive intermediate.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so reactive?
A1: this compound is an imidoyl halide, a class of highly reactive organic compounds.[1] Its reactivity stems from several factors:
-
Electron-Withdrawing Groups: The quinazoline ring system, further activated by the electron-withdrawing nitro group at position 6, makes the carbon atoms at positions 4 and 7 highly electrophilic and susceptible to nucleophilic attack.[2]
-
Leaving Groups: The chlorine atoms at positions 4 and 7 are good leaving groups, facilitating nucleophilic aromatic substitution (SNAr) reactions.
-
High Instability: The compound is extremely sensitive to moisture and can readily hydrolyze back to its precursor, 7-chloro-6-nitroquinazolin-4(3H)-one.[1][3] This instability is a primary reason it is often generated and used in situ.[1]
Q2: What are the primary applications of this compound in research and development?
A2: This compound is a critical intermediate in the synthesis of various biologically active quinazoline derivatives.[1][3] It is notably used in the scalable synthesis of afatinib, a tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer.[1][3][4] Its high reactivity allows for the introduction of diverse functionalities at the 4 and 7 positions, making it a valuable building block in drug discovery.[2]
Q3: What are the most common side reactions to be aware of when working with this compound?
A3: The most prevalent side reaction is hydrolysis due to the compound's moisture sensitivity.[1][3] Other potential side reactions include:
-
Alcoholysis: In the presence of alcohol solvents (e.g., methanol), the corresponding alkoxy derivative can form. For instance, with methanol, 7-chloro-4-methoxy-6-nitroquinazoline can be a byproduct.[1]
-
Over-reaction: In reactions with di- or poly-functional nucleophiles, multiple substitutions can occur if the stoichiometry and reaction conditions are not carefully controlled.[5]
-
Formation of Isomers: Depending on the synthetic route to the precursor, isomeric impurities may be present, leading to a mixture of products that can be challenging to separate.[5][6]
Q4: What are the recommended storage and handling procedures for this compound?
A4: Due to its high reactivity and instability, this compound is typically generated and used immediately in situ.[1] If isolation is necessary, it must be performed under strictly anhydrous conditions. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light and moisture.[7]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Substituted Product
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Perform the reaction under a dry inert atmosphere (nitrogen or argon).[1] |
| Incomplete formation of this compound | If generating in situ, ensure the chlorination reaction (e.g., with SOCl₂/DMF) has gone to completion before adding the nucleophile. Monitor the reaction by TLC.[1][4] |
| Low reactivity of the nucleophile | Consider using a stronger base to deprotonate the nucleophile, increasing its reactivity. The choice of solvent can also significantly impact reaction kinetics; polar aprotic solvents like DMF or DMSO are often effective.[5] |
| Sub-optimal reaction temperature | The optimal temperature can vary significantly depending on the nucleophile. A temperature screen may be necessary to find the ideal conditions.[8] |
Issue 2: Formation of Multiple Products or Impurities
| Possible Cause | Troubleshooting Step |
| Presence of 7-chloro-6-nitroquinazolin-4(3H)-one | This indicates hydrolysis of the starting material. Strictly enforce anhydrous conditions.[1][3] |
| Formation of an alkoxy byproduct | If using an alcohol as a solvent, consider switching to a non-nucleophilic solvent like DMF, DMSO, or toluene.[1][5] |
| Over-alkylation with di/poly-amines | Use a large excess of the diamine to favor mono-substitution. Alternatively, use a protecting group strategy (e.g., Boc protection) for one of the amine groups.[5] |
| Isomeric impurities | Purify the precursor (7-chloro-6-nitroquinazolin-4(3H)-one) before chlorination to remove any isomers.[6] |
Experimental Protocols
Protocol 1: In Situ Generation and Nucleophilic Substitution of this compound
This protocol describes the synthesis of this compound from 7-chloro-6-nitroquinazolin-4(3H)-one and its subsequent in situ reaction with an amine.
Materials:
-
7-chloro-6-nitroquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Toluene (anhydrous)
-
Desired amine nucleophile
-
Anhydrous reaction solvent (e.g., DMF, DMSO)
Procedure:
-
Chlorination: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add 7-chloro-6-nitroquinazolin-4(3H)-one (1.0 eq).
-
Add thionyl chloride (excess, e.g., 10-20 eq) and a catalytic amount of anhydrous DMF (e.g., 0.1 eq).[1]
-
Heat the mixture to 100°C and stir for 2 hours, or until the reaction is complete as monitored by TLC.[1]
-
Removal of Excess Reagent: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by rotary evaporation under reduced pressure.
-
Add anhydrous toluene to the residue and evaporate again to ensure complete removal of volatile matter.[1] The resulting solid is this compound.
-
Nucleophilic Substitution: Immediately dissolve the crude this compound in an anhydrous solvent (e.g., DMF).
-
In a separate flask, dissolve the desired amine nucleophile (1.0-1.2 eq) in the same anhydrous solvent.
-
Slowly add the amine solution to the this compound solution at a controlled temperature (e.g., 0°C to room temperature, depending on the amine's reactivity).
-
Stir the reaction mixture until completion, monitoring by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of this compound
| Precursor | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 7-Chloro-6-nitroquinazolin-4(3H)-one | SOCl₂, DMF (cat.) | 100 | 2 | 91.3 | [1][4] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Preventing hydrolysis of 4,7-Dichloro-6-nitroquinazoline during workup
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges encountered during the experimental workup of reactions involving the highly reactive intermediate, 4,7-dichloro-6-nitroquinazoline. The primary focus is on preventing its hydrolysis to 7-chloro-6-nitroquinazolin-4(3H)-one.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: this compound is an imidoyl halide, a class of highly reactive organic compounds.[1] The chlorine atom at the 4-position is particularly labile due to the electron-withdrawing effects of the adjacent nitrogen atom and the nitro group on the quinazoline ring. This makes the carbon at the 4-position highly electrophilic and prone to attack by nucleophiles, including water. The compound is described as being extremely sensitive to moisture and can readily hydrolyze back to its starting material, 7-chloro-6-nitroquinazolin-4(3H)-one.[1]
Q2: What is the primary hydrolysis product I should look for?
A2: The primary and expected hydrolysis product is 7-chloro-6-nitroquinazolin-4(3H)-one . This occurs through the replacement of the chlorine atom at the 4-position with a hydroxyl group. It has been observed that even characterization by NMR can be challenging as the reported data for this compound can be very similar to that of its hydrolysis product, indicating that hydrolysis may have occurred during sample preparation.[1]
Q3: Can I use an aqueous workup for my reaction involving this compound?
A3: It is strongly discouraged to use a standard aqueous workup (e.g., washing with water, brine, or aqueous bicarbonate solutions). The high reactivity of the C4-chloro group makes the compound extremely sensitive to moisture.[1] Even brief contact with water can lead to significant hydrolysis, reducing the yield of your desired product. In many synthetic routes, this intermediate is used in situ (in the reaction mixture without isolation) to avoid decomposition.[1]
Q4: What are the signs of hydrolysis during my workup?
A4: Signs of hydrolysis include:
-
The appearance of a new, more polar spot on your Thin Layer Chromatography (TLC) plate, corresponding to 7-chloro-6-nitroquinazolin-4(3H)-one.
-
A lower than expected yield of your desired product.
-
Characterization data (e.g., NMR, Mass Spectrometry) showing peaks consistent with the hydrolyzed product. For instance, the [M+H]⁺ peak for the hydrolyzed product would be observed at m/z 225.9.[1]
Q5: Besides water, are there other solvents I should avoid?
A5: Yes. Nucleophilic solvents, particularly alcohols like methanol and ethanol, should be avoided during workup and purification. These can lead to alcoholysis, forming the corresponding 4-alkoxy-7-chloro-6-nitroquinazoline byproduct. This phenomenon has been observed during mass spectrometry analysis when methanol was used as the solvent.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound.
Problem 1: Low yield of the desired product after workup, with the starting material (or a polar byproduct) being the major component.
| Possible Cause | Solution |
| Hydrolysis during workup | Implement a strict anhydrous workup . Avoid all sources of water. This includes using anhydrous solvents for extraction and washing, and drying all glassware thoroughly. |
| Reaction with nucleophilic solvents | Avoid using alcohol-based solvents (methanol, ethanol) for extraction or chromatography. Opt for non-nucleophilic solvents like dichloromethane (DCM), chloroform, ethyl acetate, or toluene. |
| Incomplete reaction | Ensure the preceding reaction has gone to completion before initiating the workup. Monitor the reaction by TLC or LC-MS. |
| Decomposition on silica gel | The acidic nature of standard silica gel can sometimes promote the hydrolysis of sensitive compounds. Consider deactivating the silica gel with a base (e.g., triethylamine in the eluent) or using neutral alumina for chromatography. |
Problem 2: The isolated product is a mixture of the desired compound and 7-chloro-6-nitroquinazolin-4(3H)-one.
| Possible Cause | Solution |
| Introduction of atmospheric moisture | Perform the workup under an inert atmosphere (e.g., nitrogen or argon). This minimizes the exposure of the compound to moisture in the air. |
| Trace amounts of water in solvents | Use freshly distilled or commercially available anhydrous solvents. Store solvents over molecular sieves to maintain dryness. |
| Contaminated reagents or glassware | Ensure all reagents are anhydrous and that glassware has been oven-dried or flame-dried before use. |
Experimental Protocols
Protocol 1: Strict Non-Aqueous Workup for a Reaction Mixture Containing this compound
This protocol is designed for the workup of a reaction where this compound is a reactant, for instance, in a nucleophilic substitution reaction at the 4-position.
-
Quenching the Reaction (Anhydrous):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
If the reaction contains a soluble base (e.g., triethylamine), it can be quenched by the addition of a solid, weak acid like ammonium chloride (NH₄Cl). Add the solid portion-wise while stirring under an inert atmosphere.
-
If the reaction is complete and the product is stable, you may proceed directly to solvent removal.
-
-
Solvent Removal:
-
Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the bulk of the reaction solvent.
-
-
Extraction (Non-Aqueous):
-
To the residue, add an anhydrous, non-polar organic solvent in which your product is soluble (e.g., dichloromethane or ethyl acetate).
-
If a solid precipitate is present (e.g., salts from the reaction), filter the mixture through a pad of Celite® or anhydrous sodium sulfate under an inert atmosphere.
-
Wash the filter cake with a small amount of the same anhydrous solvent to ensure complete recovery of the product.
-
-
Drying and Concentration:
-
Combine the filtrate and washings.
-
Dry the organic solution over a suitable anhydrous drying agent (see Table 1).
-
Filter off the drying agent.
-
Concentrate the filtrate in vacuo to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from an anhydrous, non-nucleophilic solvent or by column chromatography using a non-polar solvent system and, if necessary, deactivated silica gel.
-
Data Presentation
Table 1: Recommended Anhydrous Solvents and Drying Agents for Workup
| Solvent/Agent Type | Examples | Key Considerations |
| Extraction Solvents | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Toluene | Must be of anhydrous grade. Avoid alcohols. |
| Drying Agents | Anhydrous Sodium Sulfate (Na₂SO₄), Anhydrous Magnesium Sulfate (MgSO₄) | Ensure the drying agent is freshly opened or has been stored properly to prevent moisture absorption. |
| Chromatography Eluents | Hexanes/Ethyl Acetate, Dichloromethane/Hexanes | Use anhydrous solvents. Consider adding a small amount of a non-nucleophilic base (e.g., 0.1% triethylamine) to the eluent system to prevent on-column decomposition. |
Visualizations
Caption: The hydrolysis pathway of this compound.
References
Troubleshooting low yield in the chlorination step of quinazolinone
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the chlorination step of quinazolinone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the chlorination of 4(3H)-quinazolinones?
A1: The most frequently employed chlorinating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂) often with a catalytic amount of dimethylformamide (DMF), and a combination of triphenylphosphine (PPh₃) with trichloroisocyanuric acid (TCCA).[1] The choice of reagent can be influenced by the specific quinazolinone substrate, desired reaction conditions, and scale of the synthesis.
Q2: How do substituents on the quinazolinone ring affect the chlorination reaction?
A2: Substituents on the quinazolinone ring can significantly impact the reaction's success. Electron-donating groups generally enhance the reactivity of the quinazolinone, potentially leading to higher yields. Conversely, strong electron-withdrawing groups, such as a nitro group, can deactivate the ring system, making the chlorination more challenging and often requiring harsher reaction conditions.[2] The position of the substituent also plays a crucial role in the overall reactivity.
Q3: My 4-chloroquinazoline product appears to be decomposing during work-up. What could be the cause?
A3: 4-chloroquinazolines can be sensitive to hydrolysis, especially in acidic or basic aqueous solutions. During work-up, pouring the reaction mixture onto ice or water can create an acidic environment that promotes the hydrolysis of the product back to the starting quinazolinone, thus lowering the isolated yield. It is often recommended to quench the reaction mixture in a controlled manner, for instance, by pouring it onto a cold sodium bicarbonate solution.
Q4: What is the role of DMF when used with SOCl₂?
A4: When thionyl chloride is used for the chlorination of quinazolinones, a catalytic amount of dimethylformamide (DMF) is often added. DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is a more reactive electrophile and is the active species in the chlorination reaction. This can lead to higher yields and milder reaction conditions compared to using SOCl₂ alone.[1][3]
Troubleshooting Guide for Low Yield
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Recommended Action |
| Inactive Chlorinating Agent | Use fresh, anhydrous chlorinating agents. POCl₃ and SOCl₂ are sensitive to moisture and can decompose over time. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes product formation without significant side product generation. Chlorination reactions of quinazolinones can require temperatures ranging from room temperature to reflux (up to 160°C). |
| Suboptimal Reaction Time | Monitor the reaction progress at regular intervals. Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times may lead to the formation of degradation products. |
| Poor Solubility of Starting Material | Ensure the quinazolinone starting material is fully dissolved in the chosen solvent. If solubility is an issue, consider screening alternative solvents such as DMF, acetonitrile, or toluene.[4] |
Issue 2: Formation of Multiple Products/Side Products
| Possible Cause | Recommended Action |
| Presence of Water | Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Moisture can lead to the formation of hydrolysis byproducts. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. |
| Side Reactions due to High Temperature | If side product formation increases with temperature, try running the reaction at a lower temperature for a longer duration. |
| Formation of Phosphorylated Intermediates (with POCl₃) | The reaction with POCl₃ proceeds through phosphorylated intermediates.[5] In some cases, these intermediates may not fully convert to the desired product. The addition of a base (e.g., triethylamine) can facilitate the initial phosphorylation at a lower temperature (< 25°C), followed by heating (70-90°C) to promote conversion to the 4-chloroquinazoline.[5] |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Recommended Action |
| Product Hydrolysis During Work-up | As mentioned in the FAQs, 4-chloroquinazolines can be susceptible to hydrolysis. Quench the reaction mixture by pouring it onto a cold, mildly basic solution like sodium bicarbonate, rather than just ice or water. |
| Co-precipitation of Product and Byproducts | If the product precipitates along with impurities upon quenching, try different work-up procedures. For instance, after quenching, extract the product with an organic solvent like ethyl acetate or dichloromethane. |
| Challenges in Chromatographic Purification | If the product is difficult to separate from impurities by column chromatography, consider using a different solvent system or stationary phase (e.g., alumina instead of silica gel). |
Quantitative Data on Chlorination Methods
The yield of the chlorination reaction is highly dependent on the substrate, reagents, and reaction conditions. The following table summarizes reported yields for different chlorination methods.
| Chlorinating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| POCl₃ | Quinazolin-4(3H)-one derivatives | Toluene | Reflux | - | 88 |
| SOCl₂ / cat. DMF | 6-iodo-2-(4-methoxyphenyl)quinazolin-4(3H)-one | DMF | Reflux | 2 | High |
| PPh₃ / TCCA | 4(3H)-quinazolinone | - | - | - | 89[1] |
| POCl₃ / PCl₅ | 6-nitroquinazolin-4(1H)-one | - | Water bath | 6-8 | - |
| SOCl₂ | Quinazolin-4(3H)-one derivatives | - | Reflux | 4 | - |
Experimental Protocols
Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the quinazolin-4(3H)-one derivative (1 equivalent).
-
Carefully add phosphorus oxychloride (5-10 equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Chlorination using Thionyl Chloride and Catalytic DMF
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, suspend the quinazolin-4(3H)-one derivative (1 equivalent) in a suitable solvent such as dichloromethane or toluene.
-
Add a catalytic amount of dimethylformamide (DMF) (e.g., 0.1 equivalents).
-
Slowly add thionyl chloride (2-3 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully evaporate the excess thionyl chloride and solvent under reduced pressure.
-
Add crushed ice to the residue and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the chlorination of quinazolinone.
Caption: Simplified reaction pathway for the chlorination of quinazolinone with POCl₃.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct [jchemtech.com]
- 4. benchchem.com [benchchem.com]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Solvent effects on the stability of 4,7-Dichloro-6-nitroquinazoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling 4,7-Dichloro-6-nitroquinazoline. The information is designed to address specific issues that may be encountered during experimental procedures involving this highly reactive intermediate.
Troubleshooting Guide
Q1: I am observing a rapid loss of my starting material, this compound, upon dissolving it in my reaction solvent. What is happening and how can I prevent this?
A: this compound is highly susceptible to nucleophilic attack, particularly at the 4-position of the quinazoline ring. If your solvent is nucleophilic, such as a protic solvent like methanol or water, you are likely observing solvolysis. The compound is known to be extremely sensitive to moisture and will readily hydrolyze back to 7-chloro-6-nitroquinazolin-4(3H)-one.[1][2] Similarly, in the presence of alcohols, it can undergo alcoholysis to form the corresponding 4-alkoxy derivative.[1]
Troubleshooting Steps:
-
Solvent Choice: Switch to a non-nucleophilic, aprotic solvent. Anhydrous acetonitrile, tetrahydrofuran (THF), or dichloromethane are generally more suitable choices. Ensure your chosen solvent is rigorously dried before use.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Temperature Control: Perform your reactions at the lowest effective temperature to reduce the rate of degradation.
Q2: My NMR spectrum of freshly dissolved this compound shows unexpected peaks. Is this an impurity from the synthesis?
A: While impurities from the synthesis are possible, it is highly likely you are observing degradation products. Even trace amounts of water or residual solvent from a previous step can cause rapid degradation. For instance, if methanol was used in a prior step and not completely removed, you may see the formation of the 4-methoxy derivative.[1]
Troubleshooting Steps:
-
Rapid Analysis: Acquire your NMR spectrum immediately after dissolving the compound in a dry, deuterated aprotic solvent (e.g., CDCl₃ or DMSO-d₆ that has been stored over molecular sieves).
-
Reference Spectra: Compare your spectrum to a known reference spectrum of the starting material and its potential degradation products (e.g., the hydrolyzed quinazolinone).
-
Purity Check: If you suspect a synthetic impurity, re-purify your material, ensuring all steps are performed under strictly anhydrous conditions.
Q3: I am attempting a nucleophilic substitution at the 4-position, but I am getting low yields and a complex mixture of products. What can I do to improve my reaction?
A: The high reactivity of the 4-chloro position can lead to side reactions if not properly controlled. The choice of base, solvent, and temperature are critical.
Troubleshooting Steps:
-
Base Selection: Use a non-nucleophilic base to avoid competition with your desired nucleophile. Hindered organic bases like diisopropylethylamine (DIPEA) are often a good choice.
-
Solvent and Temperature: Employ a dry, aprotic solvent and maintain a low reaction temperature to control the reaction rate and minimize side product formation.
-
Order of Addition: Add the base slowly to a solution of the quinazoline and your nucleophile to maintain a low concentration of the free base at any given time.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: To ensure its stability, this compound should be stored at a low temperature (ideally -20°C), under an inert atmosphere (argon or nitrogen), and in a tightly sealed container to protect it from moisture and light.[3]
Q2: In which solvents is this compound most stable?
A: The compound is most stable in dry, aprotic, and non-nucleophilic solvents. Aprotic polar solvents like anhydrous acetonitrile and THF, or aprotic non-polar solvents like anhydrous toluene, are preferable for short-term storage in solution. Protic solvents, especially water and alcohols, should be strictly avoided.
Q3: How can I monitor the stability of this compound in my solvent of choice?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and accurate way to monitor the degradation of the compound over time. ¹H NMR spectroscopy can also be used to observe the appearance of degradation products. Detailed protocols for both methods are provided below.
Quantitative Data Summary
The stability of this compound is highly dependent on the solvent system. The following tables provide an overview of its relative stability and hypothetical degradation data based on its known chemical properties.
Table 1: Relative Stability of this compound in Common Laboratory Solvents at Room Temperature
| Solvent Category | Solvent | Expected Relative Stability | Primary Degradation Pathway |
| Protic Polar | Water | Very Low | Hydrolysis |
| Methanol | Very Low | Methanolysis | |
| Ethanol | Very Low | Ethanolysis | |
| Aprotic Polar | Acetonitrile (dry) | High | Minimal |
| THF (dry) | High | Minimal | |
| DMF (dry) | Moderate | Potential for reaction | |
| DMSO (dry) | Moderate | Potential for reaction | |
| Aprotic Non-Polar | Toluene (dry) | High | Minimal |
| Dichloromethane (dry) | High | Minimal |
Table 2: Hypothetical HPLC Stability Data for this compound at 25°C
| Time (hours) | % Remaining (Acetonitrile, dry) | % Remaining (Methanol) | % Remaining (Water) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 75.3 | 50.1 |
| 4 | 99.2 | 30.1 | 10.5 |
| 8 | 98.5 | 9.1 | <1.0 |
| 24 | 95.7 | <1.0 | <1.0 |
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating reverse-phase HPLC method to quantify the degradation of this compound.
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of dry acetonitrile to prepare a 1 mg/mL stock solution. Handle the solid and prepare the solution in a glovebox or under a stream of inert gas.
-
-
Sample Preparation for Stability Study:
-
For each solvent to be tested (e.g., acetonitrile, methanol, water), add 100 µL of the stock solution to 900 µL of the respective solvent in an HPLC vial. This will give a final concentration of 100 µg/mL.
-
Prepare a "time zero" sample by immediately injecting one of the acetonitrile vials.
-
Store the vials at the desired temperature (e.g., 25°C), protected from light.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example:
-
Start with 30% acetonitrile, increasing to 95% over 10 minutes.
-
Hold at 95% for 2 minutes.
-
Return to 30% and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject samples at specified time points (e.g., 1, 4, 8, 24 hours).
-
Monitor the peak area of the this compound peak.
-
Calculate the percentage of the compound remaining at each time point relative to the peak area at time zero.
-
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
This protocol allows for the qualitative observation of the formation of degradation products.
-
Sample Preparation:
-
In a glovebox, dissolve 2-3 mg of this compound in approximately 0.7 mL of a dry, deuterated aprotic solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire an initial ¹H NMR spectrum immediately. This will serve as the time-zero reference.
-
-
Initiating Degradation:
-
To the same NMR tube, add a small, known amount of the solvent whose effect you want to study (e.g., 5 µL of D₂O or CD₃OD).
-
Quickly shake the tube and re-insert it into the NMR spectrometer.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes for the first hour, then hourly).
-
Monitor the decrease in the intensity of the signals corresponding to this compound and the appearance and increase of new signals corresponding to the degradation products.
-
-
Spectral Analysis:
-
Compare the chemical shifts of the new peaks to known values for potential degradation products like 7-chloro-6-nitroquinazolin-4(3H)-one.
-
The integration of the peaks can provide a semi-quantitative measure of the relative amounts of the starting material and degradation products over time.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for HPLC-based stability assessment.
References
Validation & Comparative
Full Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectral characterization of 4,7-dichloro-6-nitroquinazoline, a key intermediate in the synthesis of various therapeutic agents, including the tyrosine kinase inhibitor afatinib.[1] Due to its high reactivity and instability, detailed characterization of this compound has been limited.[1][2] This document presents a full spectral analysis, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for researchers working with this and related quinazoline derivatives.
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and its immediate precursor, 7-chloro-6-nitroquinazolin-4(3H)-one, providing a clear comparison of their spectroscopic properties.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | CDCl₃ | 9.18 (s, 1H, H-2), 8.76 (s, 1H, H-5), 8.30 (s, 1H, H-8)[1] |
| 7-Chloro-6-nitroquinazolin-4(3H)-one | DMSO-d₆ | 12.73 (br. s, 1H, OH), 8.64 (s, 1H, H-5), 8.27 (s, 1H, H-2), 7.97 (s, 1H, H-8)[1] |
| 4-Chloro-6-nitroquinazoline | - | No experimental data found in the search results. |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | 163.6 (C-4), 156.9 (C-2), 151.6 (C-8a), 147.5 (C-6), 132.8 (C-7), 132.2 (C-8), 123.5 (C-5), 122.1 (C-4a)[1] |
| 7-Chloro-6-nitroquinazolin-4(3H)-one | DMSO-d₆ | 159.3 (C-4), 151.5 (C-8a), 149.6 (C-2), 144.7 (C-6), 130.4 (C-7), 129.9 (C-5), 124.2 (C-8), 121.7 (C-4a)[1] |
| 4-Chloro-6-nitroquinazoline | - | No experimental data found in the search results. |
Table 3: FT-IR Spectral Data
| Compound | Matrix | Key Absorptions (νₘₐₓ, cm⁻¹) |
| This compound | KBr | 3089 (C-H), 1726, 1645, 1610 (C=N), 1546 (C=C), 1527, 1323 (NO₂)[1] |
| 7-Chloro-6-nitroquinazolin-4(3H)-one | KBr | 3452, 3215 (O-H), 3091, 3012 (C-H), 1696 (C=O), 1666, 1612 (C=N), 1523 (C=C), 1336 (NO₂)[1] |
| 4-Chloro-6-nitroquinazoline | - | No experimental data found in the search results. |
Table 4: Mass Spectrometry and Physical Data
| Compound | Ionization Method | m/z (found) | Molecular Formula | [M+H]⁺ (requires) | Melting Point (°C) |
| This compound | ESI⁺, MeOH | 244.4 | C₈H₃Cl₂N₃O₂ | 244.0, 246.0 | 269.0–270.5[1] |
| 7-Chloro-6-nitroquinazolin-4(3H)-one | ESI⁺, MeOH | 225.9 | C₈H₄ClN₃O₃ | 225.9 | 263.5–265.0[1] |
| 4-Chloro-6-nitroquinazoline | - | - | C₈H₄ClN₃O₂ | - | 128 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3]
-
¹H NMR Acquisition: Proton NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz or higher. Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans to ensure an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired on the same instrument. To achieve sufficient signal intensity, a greater number of scans (typically 1024 or more) were accumulated with a relaxation delay of 2-5 seconds. Broadband proton decoupling was applied to simplify the spectrum to single lines for each unique carbon atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: The homogenous mixture was then compressed in a die under high pressure to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet was placed in the sample holder of the FT-IR spectrometer. The spectrum was recorded over the mid-infrared range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal quality. A background spectrum of a pure KBr pellet was acquired for background correction.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the analyte was prepared in a suitable volatile solvent, such as methanol.
-
Ionization: The sample solution was introduced into the ESI source, where a high voltage was applied to the tip of a capillary. This process generates a fine spray of charged droplets.
-
Desolvation and Ion Detection: The solvent was evaporated from the droplets with the aid of a drying gas (typically nitrogen), leading to the formation of gas-phase ions. These ions were then guided into the mass analyzer, where their mass-to-charge ratios (m/z) were determined. The data presented were acquired in positive ion mode (ESI⁺).[4][5]
References
Spectroscopic Analysis of 4,7-Dichloro-6-nitroquinazoline: A Comparative Guide
For researchers and professionals in drug development, precise analytical data of key intermediates is paramount. 4,7-Dichloro-6-nitroquinazoline is a highly reactive intermediate crucial in the synthesis of various bioactive quinazoline derivatives, including the targeted cancer therapy drug afatinib.[1][2] Due to its instability, detailed characterization has been sparse.[1][2] This guide provides a comprehensive overview of the ¹H-NMR and ¹³C-NMR spectral data for this compound, alongside a comparison with other relevant quinazoline derivatives, and outlines a general experimental protocol for such analyses.
NMR Spectral Data Comparison
The following tables summarize the ¹H-NMR and ¹³C-NMR chemical shifts for this compound and two other substituted quinazoline derivatives for comparative purposes.
Table 1: ¹H-NMR Spectral Data (δ, ppm)
| Proton | This compound (in CDCl₃) [1] | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one (in CDCl₃) [3] | N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine (in DMSO-d₆) |
| H-2 | 9.18 (s, 1H) | - | 9.54 (s, 1H, NH) |
| H-5 | 8.76 (s, 1H) | - | - |
| H-8 | 8.30 (s, 1H) | - | - |
| Aromatic H | - | 7.99 (d, 1H), 7.67-7.58 (m, 2H), 7.47-7.44 (m, 2H), 7.37-7.31 (m, 2H), 6.96 (t, 1H), 6.71 (d, 1H) | 8.17 (s, 1H), 7.95 (dd, 1H), 7.74 (ddd, 1H), 7.42 (t, 1H), 7.23 (d, 2H), 6.89 (d, 2H), 6.88 (s, 1H) |
| NH | - | 5.80 (s, 1H, br), 4.44 (s, 1H, br) | 5.47 (s, 2H, NH₂) |
| Other | - | 5.92 (s, 1H) | 4.18 (s, 2H, CH₂), 3.72 (s, 3H, OCH₃) |
Table 2: ¹³C-NMR Spectral Data (δ, ppm)
| Carbon | This compound (in CDCl₃) [1] | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one (in CDCl₃) [3] | N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine (in DMSO-d₆) |
| C-2 | 156.9 | - | 155.6 |
| C-4 | 163.6 | 164.7 | 156.3 |
| C-4a | 122.1 | - | 108.3 |
| C-5 | 123.5 | - | 106.1 |
| C-6 | 147.5 | - | 141.1 |
| C-7 | 132.8 | - | 148.9 |
| C-8 | 132.2 | - | 123.8 |
| C-8a | 151.6 | - | 151.7 |
| Aromatic C | - | 147.2, 138.5, 134.0, 130.1, 129.1, 128.7, 127.4, 119.7, 114.6 | 132.0, 130.2, 129.5, 128.9, 122.0, 121.1, 116.6, 114.1 |
| Other | - | 69.1 | 55.0 (OCH₃), 35.5 (CH₂) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that starts from 2-amino-4-chlorobenzoic acid.[1][4] The process involves condensation, nitration, and subsequent chlorination.[1][4] Given the compound's high reactivity and sensitivity to moisture, which can lead to hydrolysis back to its precursor, anhydrous reaction conditions and careful work-up procedures are critical for its successful synthesis and isolation.[2]
NMR Spectroscopic Analysis
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra, based on standard laboratory practices.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrument Setup:
-
The NMR spectra can be recorded on a standard NMR spectrometer, for instance, a Bruker 500 MHz instrument.[5]
-
The instrument should be properly tuned and shimmed for the specific solvent used to ensure optimal resolution and lineshape.
-
-
¹H-NMR Acquisition:
-
Acquire the ¹H-NMR spectrum using a standard pulse program.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[5]
-
-
¹³C-NMR Acquisition:
-
Acquire the ¹³C-NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required for ¹³C-NMR compared to ¹H-NMR due to the lower natural abundance of the ¹³C isotope.
-
The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing:
-
Process the acquired Free Induction Decay (FID) using Fourier transformation.
-
Phase correct the resulting spectrum and perform baseline correction.
-
Integrate the peaks in the ¹H-NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and NMR analysis of a chemical compound like this compound.
Caption: General workflow for chemical synthesis and subsequent NMR analysis.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 4,7-Dichloro-6-nitroquinazoline
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel therapeutics, a comprehensive understanding of analytical methodologies is paramount. 4,7-Dichloro-6-nitroquinazoline serves as a crucial intermediate in the synthesis of targeted cancer therapies, including afatinib.[1][2] Its inherent reactivity and potential instability, however, present unique analytical challenges.[1][2] This guide provides a comparative analysis of mass spectrometry for the characterization of this compound against other analytical techniques, supported by experimental data and detailed protocols.
Mass Spectrometry: A Primary Tool for Identification
Mass spectrometry stands as a cornerstone for the molecular weight determination and structural elucidation of synthetic intermediates like this compound.
Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for confirming the molecular weight of the target compound with minimal fragmentation. Reports indicate that analysis of this compound using ESI in positive ion mode reveals the protonated molecular ion [M+H]⁺.[1] However, the high reactivity of the compound is evident during analysis, as the presence of a methoxy derivative is often observed when methanol is used as the solvent, a result of alcoholysis.[1][2]
Table 1: ESI-MS Data for this compound
| Ion | Calculated m/z | Observed m/z | Notes |
| [C₈H₃Cl₂N₃O₂ + H]⁺ | 243.97 | 244.4 | Protonated molecular ion.[1] |
| [C₉H₇ClN₃O₂ + H]⁺ | 240.02 | 240.00, 241.99 | Methoxy form resulting from reaction with methanol solvent.[1] |
Alternative and Complementary Analytical Techniques
While mass spectrometry is indispensable, a multi-faceted analytical approach provides a more complete characterization of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity and stability of quinazoline derivatives.[7][8] For a highly reactive compound like this compound, HPLC can be employed to monitor its degradation and reaction kinetics. Reversed-phase chromatography, often utilizing C18 columns, is a common method for the analysis of quinazoline compounds.[9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide definitive structural elucidation. For this compound, the chemical shifts of the aromatic protons and carbons are diagnostic of the substitution pattern.[1] However, the compound's instability can be a challenge, and care must be taken to use anhydrous solvents and acquire data promptly.[2]
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages for this compound | Disadvantages for this compound |
| ESI-MS | Molecular Weight | High sensitivity, confirms molecular ion. | Can lead to solvent adducts due to reactivity.[1] |
| EI-MS | Structural Fragments | Provides detailed structural information through fragmentation patterns. | Potential for extensive fragmentation, making interpretation complex. |
| HPLC | Purity, Stability | Excellent for assessing purity and monitoring stability over time.[7][8] | Requires a suitable chromophore for UV detection. |
| NMR | Definitive Structure | Provides unambiguous structural confirmation.[1] | Lower sensitivity than MS, requires higher sample concentration, sensitive to instability.[2] |
Experimental Protocols
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as acetonitrile or a mixture of acetonitrile and water. Due to the compound's reactivity, the use of protic solvents like methanol should be done with the awareness of potential adduct formation.[1]
-
Instrumentation: Utilize an electrospray ionization mass spectrometer.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Drying Gas (N₂): Flow rate and temperature optimized to desolvate the ions.
-
Scan Range: m/z 100-500
-
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute with the mobile phase to a working concentration of approximately 10-20 µg/mL.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with a higher percentage of A and gradually increase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm or 330 nm for quinazolines).[10]
-
Injection Volume: 10 µL.
-
Visualizing the Analysis
Mass Spectrometry Fragmentation Pathway
Caption: Predicted EI-MS fragmentation pathway.
Analytical Workflow
Caption: General analytical workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative, American Journal of Materials Synthesis and Processing, Science Publishing Group [sciencepg.com]
- 4. Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative, American Journal of Materials Synthesis and Processing, Science Publishing Group [sciencepublishinggroup.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. chempap.org [chempap.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 4,7-Disubstituted Quinazolines
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. The 4,7-disubstitution pattern is of significant interest as it allows for fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of two primary synthetic strategies for accessing 4,7-disubstituted quinazolines: a classical multi-step approach starting from substituted anthranilic acids and a modern approach utilizing late-stage palladium-catalyzed cross-coupling.
Strategic Overview
Two divergent strategies are commonly employed for the synthesis of 4,7-disubstituted quinazolines.
-
Route A: The Classical Approach (Building Block Strategy) : This method relies on a convergent synthesis where a pre-functionalized benzene ring precursor, typically a 4-substituted anthranilic acid, is used to construct the quinazolinone core. The substituent at the 7-position is incorporated from the start. Subsequent modifications, including activation of the 4-position and final substitution, complete the synthesis.
-
Route B: The Modern Approach (Late-Stage Functionalization) : This strategy involves the initial synthesis of a di-functionalized quinazoline core, such as 4,7-dichloroquinazoline. This core then serves as a scaffold for sequential, regioselective functionalization using modern cross-coupling techniques, like the Suzuki-Miyaura reaction. This allows for the late-stage introduction of diverse substituents at both the 4 and 7 positions.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative and qualitative differences between the two synthetic strategies.
| Parameter | Route A: Classical Approach | Route B: Modern Approach (Suzuki Coupling) |
| Starting Materials | 4-Substituted Anthranilic Acid, Acylating Agent (e.g., Formamide, Acetic Anhydride), Amine/Nucleophile | 4,7-Dichloroquinazoline, Aryl/Heteroaryl Boronic Acids |
| Key Intermediates | 7-Substituted-2-R-benzoxazin-4-one, 7-Substituted-quinazolin-4(3H)-one | 7-Chloro-4-arylquinazoline |
| Core Synthesis | Thermal condensation/cyclization (e.g., Niementowski reaction) | Construction of dichloro-scaffold (multi-step from precursors) |
| Key Reactions | Cyclocondensation, Chlorination (e.g., with POCl₃), Nucleophilic Aromatic Substitution (SNAr) | Palladium-catalyzed Suzuki-Miyaura Cross-Coupling |
| Typical Conditions | High temperatures (130-160°C) for cyclization; Reflux in POCl₃/SOCl₂ for chlorination | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., DME, DMF), Microwave irradiation (80-150°C) |
| Regioselectivity | Generally well-controlled by the sequence of reactions. | Excellent; can be controlled by reaction conditions to favor substitution at C4 or C7.[1] |
| Typical Overall Yield | Variable (often moderate over multiple steps) | Good to excellent for the coupling steps (e.g., 43-65% for disubstitution).[1] |
| Substrate Scope | Dependent on the availability of substituted anthranilic acids and the robustness of nucleophiles in SNAr. | Broad; extensive library of commercially available boronic acids allows for high diversity. |
| Advantages | Utilizes classical, well-established reactions. Avoids expensive catalysts in early steps. | High efficiency and modularity. Allows for rapid generation of diverse analogues (SAR studies). Milder conditions for C-C/C-N bond formation. |
| Disadvantages | Can require harsh conditions (high temp, strong acids). Multi-step process can be lengthy. Limited diversity of commercially available starting materials. | Requires a pre-synthesized dihaloquinazoline scaffold. Palladium catalysts can be expensive. Potential for metal contamination in the final product. |
Experimental Protocols
Protocol A: Classical Synthesis of 7-Chloro-4-(arylamino)quinazoline
This protocol is a representative sequence for the classical approach, starting from 4-chloroanthranilic acid.
Step 1: Synthesis of 7-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one
-
To a solution of 4-chloroanthranilic acid (1.0 eq) in pyridine (10 vol), add benzoyl chloride (1.2 eq) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring completion by TLC.
-
Pour the mixture into ice-cold water and stir until a solid precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield the benzoxazinone intermediate.[2]
Step 2: Synthesis of 3-Amino-7-chloro-2-phenylquinazolin-4(3H)-one
-
A mixture of the 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one (1.0 eq) and hydrazine hydrate (5.0 eq) is refluxed in ethanol (15 vol) for 8-10 hours.
-
After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried.[2]
-
Note: This example yields a 3-amino-substituted quinazolinone. For a simple N-H at the 3-position, reaction with formamide or other amines can be used instead of hydrazine.
Step 3: Synthesis of 4,7-Dichloro-2-phenylquinazoline
-
A mixture of the 7-chloro-quinazolin-4(3H)-one from the previous style of synthesis and phosphorus oxychloride (POCl₃, 10 vol) is refluxed for 3-4 hours.
-
Excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is poured carefully onto crushed ice and neutralized with a suitable base (e.g., NaHCO₃ solution).
-
The resulting solid is filtered, washed with water, and dried to yield the 4,7-dichloroquinazoline intermediate.
Step 4: Synthesis of 4-(Arylamino)-7-chloro-2-phenylquinazoline
-
A mixture of 4,7-dichloro-2-phenylquinazoline (1.0 eq) and the desired aniline (1.1 eq) in isopropanol is refluxed for 2-4 hours.
-
Upon cooling, the product precipitates, is filtered, washed with cold isopropanol, and dried.
Protocol B: Modern Synthesis via Regioselective Suzuki-Miyaura Coupling
This protocol, adapted from Bouley et al., describes the synthesis of dissymmetric 4,7-diarylquinazolines from a 4,7-dichloroquinazoline precursor.[1]
Step 1: Monocoupling at C4 Position
-
In a microwave vial, dissolve 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (2.5 mol %) in 1,2-dimethoxyethane (DME).
-
Add the first arylboronic acid (1.2 eq) dissolved in ethanol, followed by an aqueous solution of sodium carbonate (3.0 eq).
-
Seal the vial and irradiate in a microwave oven at 300 W, heating to 80°C for 3 hours.
-
After cooling, add water and extract the product with dichloromethane.
-
Purify the crude product by column chromatography to yield the 7-chloro-4-arylquinazoline intermediate.
Step 2: Dissymmetric Coupling at C7 Position
-
In a microwave vial, dissolve the 7-chloro-4-arylquinazoline intermediate (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (2.5 mol %) in dimethylformamide (DMF).
-
Add the second (different) arylboronic acid (2.0 eq) in ethanol, followed by an aqueous solution of sodium carbonate (3.0 eq).
-
Seal the vial and irradiate in a microwave oven at 300 W, heating to 150°C for 3 hours.[1]
-
After cooling, add water and extract the product with dichloromethane.
-
Purify the crude product by column chromatography to yield the final 4,7-diarylquinazoline.
Visualizing Workflows and Biological Context
Synthetic Workflow Comparison
The logical flow for each synthetic strategy can be visualized to highlight their fundamental differences. Route A follows a linear sequence of core formation and modification, while Route B employs a divergent approach from a central, di-functionalized scaffold.
Relevance in Drug Development: EGFR Signaling Pathway
Quinazolines are renowned for their activity as Epidermal Growth Factor Receptor (EGFR) inhibitors.[3][4][5] EGFR is a receptor tyrosine kinase (RTK) that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the Ras-Raf-MEK-ERK pathway, promoting cell proliferation and survival.[6][7] In many cancers, EGFR is mutated and constitutively active, leading to uncontrolled cell growth. 4-Anilinoquinazoline derivatives, such as gefitinib and erlotinib, act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, blocking the signaling cascade.[8] The 7-position substituent often serves to improve solubility and pharmacokinetic properties.
Conclusion
Both the classical and modern synthetic routes offer viable pathways to 4,7-disubstituted quinazolines, each with distinct advantages. The classical approach is built on fundamental, well-understood reactions and may be more cost-effective for a specific target. However, the modern approach using late-stage palladium-catalyzed cross-coupling provides unparalleled flexibility and efficiency for generating chemical libraries for structure-activity relationship studies. The choice of strategy will ultimately depend on the specific research goals, the desired level of molecular diversity, available starting materials, and scale of the synthesis. For drug discovery programs that require rapid analogue synthesis, the modern approach is often superior.
References
- 1. Icotinib - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 8. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Quinazoline Chlorination: A Comparative Guide to Thionyl Chloride Alternatives
For researchers, scientists, and professionals in drug development, the chlorination of quinazolines is a critical step in the synthesis of a multitude of biologically active compounds, including potent kinase inhibitors. The traditional reagent of choice, thionyl chloride (SOCl₂), while effective, presents significant handling and safety challenges. This guide provides an objective comparison of alternative reagents, supported by experimental data, to aid in the selection of the most suitable chlorination strategy.
The conversion of a hydroxyl group to a chlorine atom on the quinazoline scaffold, particularly at the 4-position of a quinazolin-4-one, is a key transformation in the synthesis of numerous pharmaceuticals. This seemingly simple step is pivotal in creating the necessary reactive intermediate for the subsequent introduction of various functionalities, often through nucleophilic aromatic substitution. Many blockbuster drugs, such as the EGFR inhibitors gefitinib and erlotinib, and the dual EGFR/HER2 inhibitor lapatinib, feature a 4-anilinoquinazoline core, the synthesis of which relies on the initial chlorination of the corresponding quinazolinone.
This guide explores the performance of common alternatives to thionyl chloride, including phosphorus oxychloride (POCl₃), oxalyl chloride, and triphenylphosphine-based systems, offering a data-driven comparison of their efficacy and applicability.
Performance Comparison of Chlorinating Reagents
The selection of a chlorinating agent is a critical decision in the synthetic route, impacting not only the yield and purity of the desired product but also the overall process safety and scalability. Below is a summary of quantitative data from various studies on the chlorination of quinazolinone derivatives. It is important to note that direct comparison is challenging due to variations in substrates and reaction conditions across different studies.
| Reagent/System | Substrate | Product | Yield (%) | Reference |
| Thionyl Chloride (SOCl₂)/DMF | 2-Aryl-6,8-dibromo-quinazolin-4-one derivatives | 2-Aryl-6,8-dibromo-4-chloroquinazolines | 77-96% | [1] |
| Phosphorus Oxychloride (POCl₃) | Quinazolin-4-one | 4-Chloroquinazoline | 86% | [1] |
| Phosphorus Oxychloride (POCl₃) | 6-Iodoquinazolin-4-one (Lapatinib intermediate) | 4-Chloro-6-iodoquinazoline | 88% | |
| Phosphorus Oxychloride (POCl₃) | Erlotinib precursor (a quinazolinone derivative) | 4-Chloro-erlotinib precursor | Higher than oxalyl chloride | |
| Oxalyl Chloride/DMF | Erlotinib precursor (a quinazolinone derivative) | 4-Chloro-erlotinib precursor | Lower than POCl₃ | |
| Trichloroisocyanuric Acid/Triphenylphosphine | 4(3H)-Quinazolinone | 4-Chloroquinazoline | 73% | |
| Trichloroisocyanuric Acid/Triphenylphosphine | 2,4(1H,3H)-Quinazolinedione | 2,4-Dichloroquinazoline | 11% | |
| Cl₃CCN/Triphenylphosphine | 6-Bromo-2-phenyl-quinazolin-4(3H)-one | 6-Bromo-4-chloro-2-phenylquinazoline | 78% (over two steps) | [2] |
In-Depth Reagent Analysis
Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a widely used and effective reagent for the chlorination of quinazolinones. It often provides high yields and is a cost-effective option.
-
Advantages: High reactivity, good yields, and relatively low cost.
-
Disadvantages: It is a hazardous and corrosive liquid that reacts violently with water. The workup can be challenging due to the formation of phosphoric acid byproducts. Reactions often require high temperatures (reflux).[3]
Oxalyl Chloride ((COCl)₂)
Oxalyl chloride, often used with a catalytic amount of DMF, is another powerful chlorinating agent. Its primary advantage lies in the gaseous nature of its byproducts.
-
Advantages: Byproducts (CO, CO₂, HCl) are gaseous, which can simplify purification. It can sometimes be used under milder conditions than POCl₃.
-
Disadvantages: Oxalyl chloride and its byproducts are toxic and corrosive. It is generally more expensive than thionyl chloride or phosphorus oxychloride.
Vilsmeier-Haack Type Reagents
The Vilsmeier-Haack reagent, typically formed in situ from a combination of a chlorinating agent (like POCl₃ or SOCl₂) and a formamide (like DMF), is a versatile reagent that can effect chlorination.
-
Advantages: Can be highly effective and is often used in industrial processes.
-
Disadvantages: The reagent itself is moisture-sensitive, and the reaction conditions can be harsh.
Triphenylphosphine-Based Systems
Combinations of triphenylphosphine (PPh₃) with a chlorine source, such as N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA), offer a milder alternative to the more aggressive inorganic acid chlorides.
-
Advantages: Milder reaction conditions compared to POCl₃ or SOCl₂.
-
Disadvantages: Stoichiometric amounts of triphenylphosphine oxide are generated as a byproduct, which can sometimes complicate purification. The cost of the reagents can be higher.
Experimental Protocols
Below are detailed experimental protocols for the chlorination of a generic quinazolin-4-one, based on procedures reported in the literature.
Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)
Materials:
-
Quinazolin-4-one derivative
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Toluene (or other high-boiling inert solvent)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of the quinazolin-4-one derivative (1.0 eq) in toluene, add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (2.0-5.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous sodium bicarbonate solution until a precipitate forms.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloroquinazoline derivative.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Chlorination using Thionyl Chloride (SOCl₂)/DMF
Materials:
-
Quinazolin-4-one derivative
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Inert solvent (e.g., toluene, dioxane)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
Suspend the quinazolin-4-one derivative (1.0 eq) in an inert solvent.
-
Add a catalytic amount of DMF to the suspension.
-
Slowly add thionyl chloride (2.0-5.0 eq) to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Protocol 3: Chlorination using Triphenylphosphine (PPh₃) and Trichloroisocyanuric Acid (TCCA)
Materials:
-
4(3H)-Quinazolinone
-
Triphenylphosphine (PPh₃)
-
Trichloroisocyanuric acid (TCCA)
-
Toluene
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
To a solution of triphenylphosphine (2.0 eq) in toluene, add trichloroisocyanuric acid (0.67 eq).
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Add the 4(3H)-quinazolinone (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux for 4 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluting with a hexane-ethyl acetate gradient) to afford the 4-chloroquinazoline.
Role in Signaling Pathways and Drug Development
Chlorinated quinazolines are crucial intermediates in the synthesis of a class of targeted cancer therapeutics known as tyrosine kinase inhibitors (TKIs). These drugs are designed to block the signaling pathways that drive cancer cell proliferation and survival. Two of the most important targets for quinazoline-based TKIs are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).
EGFR Signaling Pathway: The EGFR pathway plays a central role in regulating cell growth, proliferation, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Quinazoline-based inhibitors like gefitinib and erlotinib bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.
VEGFR Signaling Pathway: The VEGFR pathway is a key regulator of angiogenesis, the formation of new blood vessels. Tumors require a blood supply to grow and metastasize, and they often achieve this by hijacking the VEGFR signaling pathway. Quinazoline derivatives have been developed to inhibit VEGFR, thereby cutting off the tumor's blood supply.
The chlorination of the quinazoline core is the gateway to synthesizing these life-saving medicines. The 4-chloroquinazoline is a versatile electrophile that readily reacts with various nucleophiles, particularly anilines, to install the side chains responsible for the drug's specific binding affinity and pharmacological properties.
Caption: General workflow for the chlorination of quinazolin-4-one.
Caption: Quinazoline inhibitors block EGFR and VEGFR signaling pathways.
References
Reactivity of 4,7-Dichloro-6-nitroquinazoline: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the reactivity of key intermediates is paramount for efficient synthesis of target molecules. This guide provides a comparative analysis of the reactivity of 4,7-dichloro-6-nitroquinazoline with other halo-quinazolines, supported by experimental data, to aid in the selection of appropriate building blocks for drug discovery and development.
This compound is a highly reactive intermediate crucial in the synthesis of several potent drug candidates, including the irreversible tyrosine kinase inhibitor, Afatinib.[1] Its reactivity is primarily governed by the principles of nucleophilic aromatic substitution (SNAr), where the electron-deficient quinazoline ring, further activated by the presence of a strong electron-withdrawing nitro group, readily undergoes substitution at its halogenated positions.
The Decisive Role of Electronic Effects in Reactivity
The reactivity of halo-quinazolines in SNAr reactions is significantly influenced by the electronic nature and position of substituents on the quinazoline core. The chlorine atom at the C4 position of the quinazoline ring is particularly susceptible to nucleophilic attack. This heightened reactivity is attributed to the stabilization of the intermediate Meisenheimer complex by the adjacent nitrogen atom (N3) and the powerful electron-withdrawing effect of the nitro group at the C6 position.
In this compound, the nitro group at C6 strongly activates the ring towards nucleophilic attack, making the C4-chloro substituent the most labile leaving group. The additional chloro group at the C7 position also has an electron-withdrawing inductive effect, further enhancing the electrophilicity of the quinazoline core.
Comparative Reactivity: A Data-Driven Analysis
While direct kinetic studies comparing a wide range of halo-quinazolines under identical conditions are limited in the literature, a comparative analysis of reported reaction yields and conditions for nucleophilic substitution with amines provides valuable insights into their relative reactivities. The following table summarizes experimental data for the reaction of various halo-quinazolines with aniline derivatives, a common transformation in the synthesis of kinase inhibitors.
| Halo-quinazoline Derivative | Nucleophile | Reaction Conditions | Yield (%) | Reference |
| This compound | 3-chloro-4-fluoroaniline | Not specified | High (implied in Afatinib synthesis) | [2][3] |
| 4-Chloro-6-nitroquinazoline | Aniline derivatives | Not specified | Not specified | [4] |
| 4,7-Dichloroquinazoline | N¹,N¹-diethyl-N⁴-methylpentane-1,4-diamine | Acetonitrile, 85 °C, 30 min | Not specified | |
| 4-Chloro-6-iodoquinazoline | Aniline derivatives | Not specified | Utilized in Lapatinib synthesis | [5] |
| 2,4-Dichloro-6,7-dimethoxyquinazoline | Aniline derivatives | Isopropanol, reflux, 6 h | 60-88 | |
| 4-Chloro-6,7-dimethoxyquinazoline | (3-(4-methoxyphenyl)-1H-pyrazol-5-amine) | Isopropanol, reflux, 5 h | 52 | |
| 4-Chloro-7-fluoro-6-nitroquinazoline | (S)-tetrahydrofuran-3-ol / NaH | Not specified | Optimized for Afatinib synthesis | [6] |
Analysis of the Data:
The data, although from varied sources, suggests a high degree of reactivity for this compound, as it is a key intermediate in the multi-step synthesis of afatinib where high conversion is critical. The presence of the nitro group at C6 is a key driver of this high reactivity. In contrast, derivatives lacking the nitro group, such as 2,4-dichloro-6,7-dimethoxyquinazoline, often require more forcing conditions (e.g., reflux for 6 hours) to achieve good yields. The reactivity of other halo-quinazolines, such as those with iodo or fluoro substituents, is also significant, with their specific applications often dictating their use in synthesis.
Experimental Protocols
Below are detailed experimental protocols for key reactions involving halo-quinazolines.
Synthesis of this compound
This three-step synthesis starts from 2-amino-4-chlorobenzoic acid.[1]
-
Condensation: A mixture of 2-amino-4-chlorobenzoic acid and formamidine acetate is refluxed at 160 °C to yield 7-chloroquinazolin-4(3H)-one.
-
Nitration: The product from the first step is treated with a mixture of fuming nitric acid and sulfuric acid at 0 °C, followed by stirring at 30 °C, to produce 7-chloro-6-nitroquinazolin-4(3H)-one.
-
Chlorination: The nitrated intermediate is then heated with thionyl chloride and a catalytic amount of N,N-dimethylformamide at 100 °C to afford the final product, this compound.
General Procedure for Nucleophilic Aromatic Substitution with Anilines
The following procedure is a general method for the reaction of 4-chloroquinazolines with aniline derivatives.
A mixture of the respective 4-chloroquinazoline derivative (1 equivalent) and the aniline derivative (1-1.2 equivalents) in a suitable solvent such as isopropanol is heated to reflux for a period of 2 to 6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration, followed by washing with a suitable solvent and drying.
Visualizing Reaction Mechanisms and Pathways
Nucleophilic Aromatic Substitution (SNAr) Workflow
The following diagram illustrates the general workflow for a nucleophilic aromatic substitution reaction involving a halo-quinazoline.
EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives
Many 4-anilinoquinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival.[7][8][9][10][11] The diagram below depicts a simplified representation of this pathway and the point of inhibition.
Conclusion
This compound stands out as a highly reactive and versatile intermediate for the synthesis of complex quinazoline derivatives. Its enhanced reactivity, primarily due to the potent activating effect of the C6-nitro group, facilitates efficient nucleophilic aromatic substitution at the C4 position. This makes it an attractive starting material for the construction of pharmacologically relevant scaffolds, particularly in the development of kinase inhibitors. The comparative data presented, while not exhaustive, provides a valuable framework for chemists to make informed decisions in the design and execution of synthetic routes targeting novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate | Chemical Reports [syncsci.com]
- 3. syncsci.com [syncsci.com]
- 4. 4-Chloro-6-nitroquinazoline | C8H4ClN3O2 | CID 11356257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine | Atlantis Press [atlantis-press.com]
- 7. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 4,7-Dichloro-6-nitroquinazoline
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and development. This guide provides a comparative analysis of analytical techniques for the structural validation of 4,7-dichloro-6-nitroquinazoline, a key intermediate in the synthesis of targeted cancer therapies. While a definitive public crystal structure for this specific compound is not available, this guide leverages spectroscopic data from published literature and presents a comparative case study using the closely related 4,7-dichloroquinoline to illustrate the power of X-ray crystallography.
Spectroscopic Characterization of this compound
The structure of this compound has been confirmed through a combination of spectroscopic methods, providing a detailed picture of its chemical environment. These techniques, while not offering the direct spatial visualization of X-ray crystallography, provide essential data for structural elucidation.
A comprehensive study by Garg et al. (2021) provides the following spectroscopic data for this compound[1]:
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data | Interpretation |
| Mass Spectrometry (MS) | m/z: 244.4 [M+H]⁺ | Confirms the molecular weight of the compound. |
| Fourier-Transform Infrared (FT-IR) | ν_max (cm⁻¹): 3089 (C-H); 1610, 1645 (C=N); 1546 (C=C); 1527, 1323 (NO₂) | Identifies the presence of key functional groups, including the nitro group and the quinazoline core. |
| ¹H Nuclear Magnetic Resonance (NMR) | δ (ppm): 9.18 (s, 1H, H-2); 8.76 (s, 1H, H-5); 8.30 (s, 1H, H-8) | Reveals the chemical environment and connectivity of the hydrogen atoms on the quinazoline ring. |
| ¹³C Nuclear Magnetic Resonance (NMR) | δ (ppm): 163.6 (C-4); 156.9 (C-2); 151.6 (C-8a); 147.5 (C-6); 132.8 (C-7); 132.2 (C-8); 123.5 (C-5); 122.1 (C-4a) | Provides information on the carbon framework of the molecule. |
X-ray Crystallography: A Case Study with 4,7-Dichloroquinoline
To illustrate the definitive structural information that can be obtained from X-ray crystallography, we present the crystallographic data for 4,7-dichloroquinoline, a structurally analogous compound. This data, retrieved from the Cambridge Crystallographic Data Centre (CCDC), offers a glimpse into the precise bond lengths, angles, and crystal packing of a similar quinoline core.
Table 2: Crystallographic Data for 4,7-Dichloroquinoline
| Parameter | Value |
| Chemical Formula | C₉H₅Cl₂N |
| Molecular Weight | 198.04 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 18.2243(17) Åb = 3.8253(5) Åc = 23.622(3) Åα = 90°β = 96.61(1)°γ = 90° |
| Volume (V) | 1635.8(4) ų |
| Molecules per unit cell (Z) | 8 |
| Temperature | 123 K |
Data obtained from the crystallographic information file for CCDC deposition number 880289.[2][3]
The key difference in the expected crystal structure of this compound would be the presence of the nitro group at the 6-position, which would influence bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
Comparison of Analytical Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FT-IR Spectroscopy |
| Information Provided | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and crystal packing. | Information about the chemical environment, connectivity, and stereochemistry of atoms. | Determines the molecular weight and elemental composition of the molecule and its fragments. | Identifies the presence of specific functional groups. |
| Sample Requirement | Single, high-quality crystal. | Soluble sample in a deuterated solvent. | Small amount of sample, can be in solid, liquid, or gas phase. | Solid, liquid, or gas sample. |
| Data Interpretation | Can be complex, often requiring specialized software and expertise. | Interpretation of spectra can be complex for large molecules but is well-established for small molecules. | Fragmentation patterns can be complex to interpret for unknown structures. | Relatively straightforward for identifying known functional groups. |
| Definitive Structure | Provides the most definitive structural information. | Provides strong evidence for structure but may not be definitive on its own. | Confirms molecular formula but not the complete 3D structure. | Provides information on functional groups present, not the complete structure. |
Experimental Protocols
X-ray Crystallography (General Protocol for a Small Molecule)
-
Crystallization: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse program is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.
-
Data Processing and Analysis: The acquired data is Fourier transformed to obtain the NMR spectrum. The chemical shifts, coupling constants, and peak integrations are then analyzed to determine the structure of the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).
-
Ionization: The sample molecules are ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak and fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet is typically prepared by mixing a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: A background spectrum of the empty sample holder is recorded. The sample is then placed in the spectrometer, and the infrared spectrum is recorded.
-
Data Analysis: The positions and intensities of the absorption bands in the spectrum are correlated with the vibrational frequencies of specific functional groups present in the molecule.
Visualizing the Workflow
The following diagrams illustrate the logical flow of structural validation, from initial synthesis to definitive characterization.
Caption: Workflow for the comprehensive structural validation of a small molecule.
Caption: Comparison of spectroscopic and crystallographic approaches to structure elucidation.
References
Comparative Analysis of Kinase Inhibitors Derived from 4,7-Dichloro-6-nitroquinazoline
A detailed guide for researchers and drug development professionals on the performance and experimental validation of kinase inhibitors synthesized from the versatile 4,7-dichloro-6-nitroquinazoline scaffold.
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved kinase inhibitors for cancer therapy.[1][2] The highly reactive intermediate, this compound, serves as a crucial starting material for the synthesis of a variety of potent kinase inhibitors, most notably the second-generation EGFR/HER2 inhibitor, Afatinib.[1][3] This guide provides a comparative analysis of kinase inhibitors derived from this key precursor, presenting their biological activities and the detailed experimental protocols used for their evaluation.
Performance Comparison of Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors derived from the this compound scaffold. These compounds primarily feature a 4-anilino substitution, a key pharmacophore for potent kinase inhibition.[4] The data is compiled from various studies to facilitate a comparative overview.
| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Afatinib | EGFR | 0.5 | Erlotinib | 2 |
| HER2 | 14 | Lapatinib | 13 | |
| Compound 21 | EGFR | 120 | Erlotinib | 6 |
| HER2 | 96 | Lapatinib | 9 |
Table 1: In Vitro Kinase Inhibitory Activity. This table compares the half-maximal inhibitory concentration (IC50) of selected compounds against their target kinases.[5]
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Afatinib | A431 | 0.008 | Erlotinib | 0.06 |
| MCF-7 | 0.078 | Lapatinib | 0.09 | |
| Compound 21 | A431 | 0.25 | Erlotinib | 0.06 |
| MCF-7 | 0.18 | Lapatinib | 0.09 | |
| A549 | 0.31 | Erlotinib | >10 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines. This table presents the IC50 values of the compounds against various human cancer cell lines.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the design of further studies.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest (e.g., EGFR, HER2)
-
Kinase substrate peptide
-
ATP
-
Test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the test compound or DMSO (vehicle control) to each well.
-
Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.[6]
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A431, MCF-7, A549)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the compound concentration to determine the IC50 value.[7][8][9]
Visualizations
The following diagrams illustrate key aspects of the synthesis and mechanism of action of kinase inhibitors derived from this compound.
Figure 1. General synthesis of kinase inhibitors.
Figure 2. EGFR signaling pathway inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of substituted 6-salicyl-4-anilinoquinazoline derivatives as dual EGFR/HER2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchhub.com [researchhub.com]
- 8. atcc.org [atcc.org]
- 9. broadpharm.com [broadpharm.com]
Purity Analysis of Synthesized 4,7-Dichloro-6-nitroquinazoline: A Comparative Guide to HPLC Methods
Introduction
4,7-Dichloro-6-nitroquinazoline is a crucial, highly reactive intermediate in the synthesis of various therapeutically significant compounds, including the anticancer drug afatinib.[1] Due to its instability, detailed characterization and purity analysis are often challenging yet critical for ensuring the quality and efficacy of the final pharmaceutical products.[1] High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for assessing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates. This guide provides a comparative overview of potential HPLC methods for the purity analysis of this compound, alongside a comparison with other analytical techniques. The experimental data and protocols presented are based on established methods for related quinazoline derivatives and serve as a practical resource for researchers, scientists, and drug development professionals.
HPLC Method Comparison for Purity Analysis
The purity of this compound can be effectively determined using reversed-phase HPLC (RP-HPLC). Below is a comparison of a standard RP-HPLC method suitable for routine quality control and a high-resolution RP-HPLC method for detecting trace impurities. These methods are adapted from established procedures for similar quinazoline compounds.[2]
| Parameter | Method A: Standard RP-HPLC | Method B: High-Resolution RP-HPLC |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 1.8 µm, 2.1 x 100 mm |
| Mobile Phase | Isocratic: Acetonitrile:Water (v/v) with 0.1% Formic Acid | Gradient: Acetonitrile and Water, both with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 254 nm | Diode Array Detector (DAD) or Mass Spectrometry (MS) |
| Run Time | ~20 minutes | ~15 minutes |
| Resolution | Good for major impurities and starting materials. | Excellent for trace, isomeric, and degradation impurities. |
| Throughput | Moderate | High |
| Advantages | Robust, widely available, and suitable for routine checks. | Higher sensitivity, superior resolution, and shorter analysis time. |
| Disadvantages | May not resolve all minor or closely related impurities. | Requires more advanced UHPLC instrumentation and detectors. |
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool for quantitative purity analysis, other techniques provide complementary information for a comprehensive characterization of this compound.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| HPLC | Quantitative purity, detection of impurities. | High resolution, quantitative, can be coupled with MS for peak identification. | Does not provide detailed structural information on its own.[3] |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. | High sensitivity, provides structural information through fragmentation. | Destructive technique, may not be suitable for quantification alone.[3] |
| NMR Spectroscopy (¹H, ¹³C) | Detailed molecular structure and connectivity of atoms. | Unambiguous structure elucidation, can quantify components.[3] | Lower sensitivity compared to MS, requires higher sample amounts. |
| FT-IR Spectroscopy | Presence of functional groups. | Fast, non-destructive, provides a molecular fingerprint. | Provides limited structural information, not ideal for complex mixtures.[3] |
| Thin Layer Chromatography (TLC) | Qualitative assessment of purity and reaction monitoring. | Simple, rapid, and cost-effective. | Not quantitative, lower resolution than HPLC. |
| Elemental Analysis | Percentage composition of elements (C, H, N). | Confirms the empirical and molecular formula. | Requires a pure sample, provides no structural information.[3] |
Experimental Protocols
Detailed methodologies for the proposed HPLC methods are provided below to ensure reproducibility.
Method A: Standard RP-HPLC Purity Assay
-
Instrumentation: HPLC system with a UV detector, C18 column (5 µm, 4.6 x 250 mm).[2]
-
Mobile Phase Preparation: Prepare a suitable mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid. Filter and degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the sample and record the chromatogram for a sufficient time to allow for the elution of all potential impurities. The purity is calculated based on the area percentage of the main peak.
Method B: High-Resolution RP-HPLC for Impurity Profiling
-
Instrumentation: UHPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS), C18 column (1.8 µm, 2.1 x 100 mm).[2]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.2 mg/mL.[2]
-
Analysis: Inject the sample and record the chromatogram. Identify impurities based on their retention times and UV or mass spectra.
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Comparison of analytical methods for purity determination.
References
Safety Operating Guide
Navigating the Safe Disposal of 4,7-Dichloro-6-nitroquinazoline: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4,7-Dichloro-6-nitroquinazoline, a hazardous chemical that requires stringent waste management protocols. Adherence to these guidelines is critical for protecting personnel and the environment.
Immediate Safety and Hazard Summary
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.[1]
-
Eye Protection: Safety goggles and a face shield must be worn.[1]
-
Lab Coat: A properly fitted laboratory coat is essential to protect from splashes.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3]
Operational Plan for Waste Management
The recommended and primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] All materials that have come into contact with this compound must be treated as hazardous chemical waste.[1]
Step 1: Waste Identification and Segregation
Proper segregation of hazardous waste is the first critical step to prevent dangerous reactions and ensure compliant disposal.
-
Classification: All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste .[1]
-
Separation: This waste stream must be kept separate from non-hazardous waste.[3] It is also crucial to segregate it from other incompatible chemical wastes, such as acids and bases.[3][4]
Step 2: Waste Containerization and Labeling
Proper containment and labeling are essential for safe storage and transport.
-
Containers: Use a dedicated, leak-proof, and sealed hazardous waste container.[1][5] The container material must be compatible with the chemical; for solid waste, the original manufacturer's container can often be used.[5] For liquid waste, ensure the container has a secure, screw-on cap.[5]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2] Include any additional information required by your institution's Environmental Health and Safety (EHS) department.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely in a designated area pending pickup.
-
Designated Area: All laboratories generating hazardous waste are required to have a designated Satellite Accumulation Area (SAA).[4]
-
Secondary Containment: Waste containers should be placed in a secondary container that is chemically compatible and can hold at least 110% of the volume of the primary container to capture any potential leaks or spills.[5]
-
Storage Limits: Keep waste containers closed except when adding waste.[5] All hazardous waste must be collected within 90 days of the start of accumulation.[5]
Step 4: Arranging for Disposal
Professional disposal is the final and most critical step.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1]
-
Documentation: Provide a complete and accurate description of the waste to the disposal contractor.[1]
-
Preferred Method: Incineration in a permitted hazardous waste incinerator is the preferred method of disposal for this type of chemical.[1] Landfill disposal is not recommended.[1]
-
Prohibited Actions: Do not dispose of this chemical down the drain or in regular trash.[1][6]
Quantitative Data and Hazard Classifications
Due to the lack of a specific Safety Data Sheet for this compound, the following table provides a generalized summary of hazard classifications based on similar quinazoline derivatives.
| Hazard Classification | GHS Hazard Code (Example) | Recommended Action |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[2] |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation. Wash skin thoroughly after handling. Wear protective gloves.[2] |
| Serious Eye Damage/Irritation (Category 2A) | H319 | Causes serious eye irritation. Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2] |
Experimental Protocols: In-Lab Chemical Degradation (Use with Extreme Caution)
While professional disposal is the primary recommendation, in-lab chemical degradation may be considered under specific circumstances, but only by trained personnel in a controlled laboratory setting with all necessary safety measures in place.[1] The quinazoline ring can be susceptible to hydrolysis under strong acidic or basic conditions, breaking it down into potentially less hazardous components.[7]
Objective: To hydrolyze the quinazolinone structure.
Important Note: This procedure is a general guideline based on the chemistry of the quinazoline ring and should be adapted and validated by qualified chemists for the specific compound.
-
Preparation: In a certified chemical fume hood, carefully measure the this compound waste to be treated.
-
Reaction Setup: Place the waste in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Hydrolysis: Add a significant excess of a strong acid (e.g., concentrated HCl) or a strong base (e.g., concentrated NaOH).
-
Reaction: Gently heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for several hours with continuous stirring.[1] The reaction time will vary based on the specific derivative and concentration.
-
Cooling and Neutralization: Turn off the heat and allow the reaction mixture to cool to room temperature. Carefully neutralize the resulting solution.
-
Disposal of Products: The resulting mixture must still be treated as hazardous waste and disposed of according to the procedures outlined above. This process aims to reduce the hazard level, not to render the waste non-hazardous for drain disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. acs.org [acs.org]
- 7. Quinazoline - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
